Pralsetinib
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLBJPZSROAGMF-SIYOEGHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336540 | |
| Record name | Pralsetinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097132-94-8 | |
| Record name | Pralsetinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097132948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralsetinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-N-{(1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethyl}-1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}cyclohexane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRALSETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPE73O1WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Targeted Therapy: A Technical Guide to the Discovery and Development of Pralsetinib (BLU-667)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralsetinib (formerly BLU-667), marketed as Gavreto®, is a potent and selective oral inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Oncogenic alterations in the RET gene, including fusions and mutations, are key drivers in the pathogenesis of various malignancies, notably non-small cell lung cancer (NSCLC) and thyroid cancers.[2] this compound was meticulously designed by Blueprint Medicines to target these RET alterations with high precision, offering a new therapeutic avenue for patients with these genetically defined cancers.[3] This technical guide provides an in-depth timeline of the discovery and development of this compound, detailing the crucial preclinical and clinical studies that paved the way for its approval and clinical use.
Discovery and Preclinical Development
The journey of this compound began with a focused drug discovery program at Blueprint Medicines, leveraging their proprietary compound library to identify a highly selective RET inhibitor.[4] The primary goal was to develop a molecule with potent activity against the most common RET fusions and mutations, including those predicted to confer resistance to multi-kinase inhibitors.[4]
Preclinical Rationale and Lead Optimization
Preclinical investigations revealed that this compound (BLU-667) demonstrated sub-nanomolar potency against wild-type RET and various oncogenic RET alterations.[4][5] A key feature of its design is its high selectivity for RET over other kinases, such as VEGFR2, thereby minimizing off-target toxicities commonly associated with multi-kinase inhibitors.[4][6]
In Vitro and In Vivo Efficacy
In preclinical models, this compound effectively inhibited RET signaling and suppressed the growth of RET-driven cancer cell lines.[7] In vivo studies using xenograft models of NSCLC and thyroid cancer further demonstrated its potent anti-tumor activity.[1][7]
Key Preclinical Experimental Protocols
Biochemical Kinase Assays
Methodology: The inhibitory activity of this compound against a panel of kinases was determined using a filter-binding assay.[1][5]
-
Kinase Panel Screening: this compound was initially screened at a concentration of 300 nmol/L against 371 kinases.[1][5]
-
IC50 Determination: For kinases showing greater than 50% inhibition, full 10-point concentration-response curves were generated with this compound concentrations up to 1 µmol/L.[1][5]
-
Reaction Conditions: The kinase reactions were initiated with the addition of ³³P-ATP (10 mCi/mL) at a final ATP concentration of 200 µmol/L.[1][5]
-
Detection: Kinase activity was measured by detecting the incorporation of ³³P into the substrate using a filter-binding method.[1][5]
Cellular Proliferation Assays
Methodology: The effect of this compound on the proliferation of RET-driven cancer cell lines was assessed using CellTiter-Glo® and BrdU incorporation assays.[7]
-
Cell Lines: KIF5B-RET Ba/F3 cells, TT, MZ-CRC-1, TPC-1, and LC2/ad cells were used.[7]
-
Treatment: Cells were exposed to a range of this compound concentrations (from 95.4 pM to 25 µM) for 48 hours to 4 days.[7]
-
Proliferation Measurement:
In Vivo Xenograft Studies
Methodology: The anti-tumor efficacy of this compound in vivo was evaluated in murine xenograft models.[7]
-
Animal Model: BALB/c nude mice were used.[7]
-
Tumor Cell Implantation: Mice were subcutaneously inoculated in the right flank with KIF5B-RET Ba/F3, KIF5B-RET V804L Ba/F3, or TT cells.[7]
-
Treatment: Once tumors were established, mice were treated orally with this compound at doses of 3, 10, or 30 mg/kg twice daily, or 60 mg/kg once daily. A vehicle control was also included.[7]
-
Efficacy Assessment: Tumor growth was monitored regularly, and the anti-tumor activity was evaluated based on tumor growth inhibition.
Quantitative Preclinical Data Summary
| Parameter | RET Variant | Cell Line | IC50 (nM) | Reference |
| Biochemical IC50 | Wild-type RET | - | 0.4 | [1][5] |
| RET V804L | - | 0.3 | [1] | |
| RET V804M | - | 0.4 | [1] | |
| RET M918T | - | 0.4 | [1][5] | |
| CCDC6-RET | - | 0.4 | [1] | |
| Cellular Proliferation IC50 | KIF5B-RET | Ba/F3 | 12 | [8] |
| KIF5B-RET V804L | Ba/F3 | 11 | [8] | |
| KIF5B-RET V804M | Ba/F3 | 10 | [8] | |
| KIF5B-RET V804E | Ba/F3 | 15 | [8] |
Clinical Development: The ARROW Trial
The clinical development of this compound was primarily driven by the pivotal Phase 1/2 ARROW trial (NCT03037385). This multi-cohort, open-label study was designed to evaluate the safety, tolerability, and anti-tumor activity of this compound in patients with RET-altered solid tumors.[9][10]
ARROW Trial Design and Methodology
Study Design: The ARROW trial consisted of a Phase 1 dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and a Phase 2 dose-expansion phase to evaluate efficacy in specific patient cohorts.[9][10]
Patient Population: The trial enrolled patients aged 18 years or older with locally advanced or metastatic solid tumors harboring RET alterations, including RET fusion-positive NSCLC and RET-mutant medullary thyroid cancer (MTC).[9][10] Patients had an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 (later amended to 0-1).[9][10]
Treatment: In the Phase 2 portion, patients received this compound at the RP2D of 400 mg once daily.[9][10]
Primary Endpoints: The primary endpoints for the Phase 2 part of the study were Overall Response Rate (ORR) as assessed by a blinded independent central review according to RECIST v1.1, and safety.[9][10]
Clinical Efficacy and Safety
The ARROW trial demonstrated impressive clinical activity of this compound in patients with RET fusion-positive NSCLC. The results showed high and durable response rates in both treatment-naïve and previously treated patients.[4][9] The safety profile of this compound was generally manageable, with the most common treatment-related adverse events being neutropenia, hypertension, and anemia.[9]
Clinical Trial Data Summary (ARROW Trial - RET Fusion-Positive NSCLC)
| Patient Cohort | N | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Previously Platinum-Treated | 87 | 61% (95% CI 50-71) | 6% | [9] |
| Treatment-Naïve | 27 | 70% (95% CI 50-86) | 11% | [9] |
Regulatory Milestones
The compelling data from the ARROW trial led to accelerated regulatory approvals for this compound.
-
September 4, 2020: The U.S. Food and Drug Administration (FDA) granted accelerated approval to this compound for the treatment of adult patients with metastatic RET fusion-positive NSCLC.[2]
-
December 1, 2020: The FDA granted accelerated approval for the treatment of adult and pediatric patients 12 years of age and older with advanced or metastatic RET-mutant MTC who require systemic therapy, and for adult and pediatric patients 12 years of age and older with advanced or metastatic RET fusion-positive thyroid cancer who require systemic therapy and are radioactive iodine-refractory.
-
August 9, 2023: The FDA granted regular approval for adult patients with metastatic RET fusion-positive NSCLC.
Signaling Pathway and Experimental Workflow Visualizations
RET Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits the activated RET receptor, blocking downstream signaling pathways.
Preclinical In Vivo Xenograft Study Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. roche.com [roche.com]
- 4. Blueprint Medicines Announces Top-line Data for this compound and Initiates Rolling NDA Submission to FDA for the Treatment of Patients with RET Fusion-Positive Non-Small Cell Lung Cancer [prnewswire.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Blueprint Medicines Presents ARROW Trial Data for GAVRETO® (this compound) Highlighting Durable Clinical Activity in Patients with Metastatic RET Fusion-Positive Non-Small Cell Lung Cancer and Other Advanced Solid Tumors [prnewswire.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. blueprintmedicines.com [blueprintmedicines.com]
- 9. This compound for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Pralsetinib's Interaction with the ATP-Binding Site of RET Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralsetinib (GAVRETO®) is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers. This technical guide provides an in-depth analysis of the molecular interaction between this compound and the ATP-binding site of the RET kinase. It consolidates quantitative data on its inhibitory activity, details the experimental methodologies used for its characterization, and visualizes the complex biological pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Genetic alterations such as fusions and mutations in the RET gene can lead to its constitutive activation, driving the growth and proliferation of cancer cells.[1] this compound is a next-generation precision medicine specifically designed to target these aberrant RET alterations.[2] It functions by competitively binding to the ATP-binding site within the RET kinase domain, thereby blocking the phosphorylation of RET and inhibiting its downstream signaling pathways.[1] This guide delves into the specifics of this interaction, providing a detailed overview of its mechanism, potency, and the experimental basis of our current understanding.
Mechanism of Action: Targeting the RET Kinase ATP-Binding Site
This compound's primary mechanism of action is the potent and selective inhibition of RET kinase.[1] Unlike many multi-kinase inhibitors, this compound was designed for high specificity towards RET, which minimizes off-target effects and associated toxicities.[1]
Binding Mode
X-ray crystallography studies of the this compound-RET kinase complex (PDB ID: 7JU5) reveal a unique binding mode.[3][4] this compound anchors one end in the front cleft of the ATP-binding pocket and wraps around the gatekeeper residue to access the back cleft.[3][5] This unconventional binding allows it to avoid steric hindrance from mutations at the gatekeeper residue (V804), a common mechanism of resistance to older tyrosine kinase inhibitors.[5]
Downstream Signaling Inhibition
By blocking the ATP-binding site, this compound prevents the autophosphorylation of the RET kinase, a critical step in its activation.[1] This, in turn, inhibits the activation of several downstream signaling cascades crucial for cancer cell proliferation and survival, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1]
Quantitative Analysis of this compound's Inhibitory Activity
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound against RET Kinase Variants
| Target | IC50 (nM) | Reference(s) |
| Wild-Type RET | 0.4 | [1] |
| CCDC6-RET | 0.4 | [6] |
| KIF5B-RET | 12 | [6] |
| RET M918T | 0.4 | [7] |
| RET V804L | 0.4 | [6] |
| RET V804M | 0.4 | [6] |
| RET V804E | 0.7 | [6] |
Table 2: Cellular Inhibitory Activity of this compound in RET-Driven Cell Lines
| Cell Line Model (RET Alteration) | IC50 (nM) | Reference(s) |
| KIF5B-RET | 12 | [6] |
| KIF5B-RET V804L | 11 | [6] |
| KIF5B-RET V804M | 10 | [6] |
| KIF5B-RET V804E | 15 | [6] |
Table 3: Selectivity Profile of this compound against Other Kinases
| Kinase | Biochemical IC50 (nM) | Fold Selectivity vs. WT RET | Reference(s) |
| VEGFR2 | 35 | 88 | [6][8] |
| FGFR2 | - | >40 | [9] |
| JAK2 | - | >12 | [9] |
| DDR1 | Inhibited at higher concentrations | - | [2] |
| TRKC | Inhibited at higher concentrations | - | [2] |
| FLT3 | Inhibited at higher concentrations | - | [2] |
| JAK1 | Inhibited at higher concentrations | - | [2] |
| TRKA | Inhibited at higher concentrations | - | [2] |
| PDGFRB | Inhibited at higher concentrations | - | [2] |
| FGFR1 | Inhibited at higher concentrations | - | [2] |
Note: In cellular assays, this compound inhibited RET at approximately 14-, 40-, and 12-fold lower concentrations than VEGFR2, FGFR2, and JAK2, respectively.[9]
Table 4: this compound Activity against Acquired Resistance Mutations
| RET Mutation | Cellular IC50 (nM) | Fold Change vs. Wild-Type | Reference(s) |
| L730V/I | ~23.2 - 24.4 | 58-61 | [1] |
| G810S | ~16 | 40 | [1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified RET kinase and other kinases.
Methodology:
-
Kinase Panel Screening: this compound is initially screened at a single concentration (e.g., 300 nM) against a large panel of purified human kinases (e.g., 371 kinases).[1]
-
IC50 Determination: For kinases showing significant inhibition (e.g., >50%), full 10-point dose-response curves are generated.[1]
-
Reaction Mixture: The kinase reaction is initiated by adding ³³P-ATP (10 mCi/mL) to a mixture containing the purified kinase, a suitable substrate, and varying concentrations of this compound.[1] The reaction is typically performed at a physiological ATP concentration (e.g., 200 µM).[1]
-
Detection: Kinase activity is measured using a filter-binding method, where the radiolabeled phosphate incorporated into the substrate is captured on a filter and quantified by scintillation counting.[1]
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay (BaF3 Cells)
Objective: To assess the inhibitory effect of this compound on the proliferation of cells driven by specific RET fusions or mutations.
Methodology:
-
Cell Line Engineering: The murine interleukin-3 (IL-3) dependent pro-B cell line, BaF3, is engineered to express a specific human RET fusion (e.g., KIF5B-RET) or mutation. This renders the cells IL-3 independent for their proliferation and survival, making them dependent on the expressed RET kinase activity.
-
Cell Culture and Treatment: The engineered BaF3 cells are cultured in the absence of IL-3 and treated with a range of this compound concentrations for a defined period (e.g., 48-72 hours).[3][7]
-
Proliferation Assessment: Cell proliferation is measured using a viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[3][7] Alternatively, ³H-thymidine incorporation can be used to measure DNA synthesis.[10]
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell proliferation against the log of this compound concentration and fitting the data to a dose-response curve.
X-ray Crystallography of this compound-RET Kinase Complex
Objective: To determine the three-dimensional structure of this compound in complex with the RET kinase domain to elucidate the binding mode.
Methodology:
-
Protein Expression and Purification: The human RET kinase domain is expressed in a suitable system (e.g., Spodoptera frugiperda insect cells) and purified to homogeneity.[11]
-
Crystallization: The purified RET kinase is co-crystallized with this compound. This involves mixing the protein and the inhibitor and setting up crystallization trials under various conditions to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically from a synchrotron source, and diffraction data are collected.[11][12] For the this compound-RET complex (PDB: 7JU5), diffraction data were collected to a resolution of 1.90 Å.[11]
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.[11] The quality of the final model is assessed by metrics such as R-work and R-free values (0.188 and 0.247, respectively, for PDB: 7JU5).[11]
Visualizations
The following diagrams illustrate key concepts related to this compound's interaction with the RET kinase.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 6. blueprintmedicines.com [blueprintmedicines.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 7ju5 - Structure of RET protein tyrosine kinase in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 9. Expanded Access Program this compound in Advanced Non–Small Cell Lung Cancer with Rearranged during Transfection (RET) Gene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. rcsb.org [rcsb.org]
- 12. Structural basis of acquired resistance to selpercatinib and this compound mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
The In-Vitro Pharmacodynamics of Pralsetinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralsetinib (formerly BLU-667) is a potent and highly selective next-generation inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Alterations in the RET gene, including fusions and point mutations, are oncogenic drivers in various cancers, notably non-small cell lung cancer (NSCLC) and thyroid cancers.[3][4] this compound was specifically designed to target these aberrant RET signaling pathways while minimizing off-target effects commonly associated with multi-kinase inhibitors.[2][3] This technical guide provides an in-depth overview of the in-vitro pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the RET kinase domain, effectively inhibiting its phosphorylation and the subsequent activation of downstream signaling cascades crucial for cancer cell proliferation and survival.[3] The primary pathways inhibited by disrupting RET signaling include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[3] This targeted inhibition has demonstrated significant efficacy against wild-type RET, various RET fusions (such as KIF5B-RET and CCDC6-RET), and multiple activating and resistance-conferring point mutations.[3][5]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound Inhibition of RET Signaling.
Quantitative Analysis of this compound Potency
This compound demonstrates high potency against a range of RET alterations with low nanomolar to sub-nanomolar inhibitory concentrations. Its selectivity is a key attribute, showing significantly less activity against other kinases like VEGFR2.[1][5]
Table 1: Biochemical IC50 Values of this compound against RET Kinase Variants
| Target Kinase | This compound IC50 (nM) |
| CCDC6-RET | 0.4[6] |
| RET V804L | 0.4[6] |
| RET V804M | 0.4[6] |
| RET V804E | 0.7[6] |
| VEGFR2 | 4.8[6] |
Table 2: Cell Proliferation IC50 Values of this compound in Engineered Ba/F3 Cell Lines
| Cell Line (expressing) | This compound IC50 (nM) |
| KIF5B-RET | 12[7] |
| KIF5B-RET V804L | 11[7] |
| KIF5B-RET V804M | 10[7] |
| KIF5B-RET V804E | 15[7] |
In-Vitro Experimental Protocols
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified RET kinase variants.
Methodology:
-
Reagents: Purified recombinant RET kinase domains (e.g., CCDC6-RET, RET V804L), ATP, appropriate kinase buffer, and this compound.
-
Procedure:
-
A dilution series of this compound is prepared.
-
The RET kinase enzyme is incubated with the various concentrations of this compound in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Kinase activity is measured, often through the quantification of phosphorylated substrate using methods like radiometric assays (32P-ATP) or non-radioactive immunoassays (e.g., ELISA-based).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[5]
-
Cell Viability/Proliferation Assay (Cell-Based Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells harboring RET alterations.
Methodology (MTT Assay Example):
-
Cell Lines: Cancer cell lines with known RET fusions or mutations (e.g., Ba/F3 cells engineered to express KIF5B-RET).
-
Reagents: Cell culture medium, fetal bovine serum (FBS), this compound, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound and incubated for a period of 48 to 72 hours.
-
Following the incubation period, the MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
A solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined by plotting cell viability against the log of the drug concentration.[8]
-
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation of RET and downstream signaling proteins.
Methodology:
-
Cell Lines and Treatment: RET-driven cancer cells are treated with varying concentrations of this compound for a specified duration.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total RET, phosphorylated RET (p-RET), and downstream signaling proteins (e.g., total and phosphorylated ERK, AKT).
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, and the signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the inhibitory effect of this compound.[9]
Experimental Workflow for In-Vitro this compound Evaluation
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. noblelifesci.com [noblelifesci.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 6. diag2tec.com [diag2tec.com]
- 7. blueprintmedicines.com [blueprintmedicines.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Investigating the Off-Target Effects of Pralsetinib at a Molecular Level: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the off-target molecular effects of Pralsetinib, a potent and selective inhibitor of the Rearranged during Transfection (RET) proto-oncogene. While highly effective against RET-driven malignancies, understanding its interactions with other kinases is crucial for a complete safety and efficacy profile. This document details this compound's known off-target kinases, the signaling pathways involved, and the experimental protocols used for their characterization.
Introduction: this compound and Selective RET Inhibition
This compound (GAVRETO™) is a next-generation, orally administered small-molecule inhibitor designed to selectively target the RET receptor tyrosine kinase.[1][2] Genetic alterations in the RET gene, such as fusions and point mutations, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[3][4] These alterations lead to constitutive, ligand-independent activation of the RET kinase, which promotes oncogenesis by activating downstream signaling cascades like the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[3]
This compound functions by competing with ATP for binding to the kinase domain of RET, thereby blocking its phosphorylation and halting downstream signaling, which effectively inhibits the proliferation and survival of RET-driven cancer cells.[3] Its high selectivity for RET over other kinases is a key design feature, intended to minimize the off-target toxicities associated with older multi-kinase inhibitors (MKIs).[4][5] However, even highly selective inhibitors can interact with other kinases at clinically relevant concentrations. A thorough molecular-level investigation of these off-target effects is essential for anticipating potential adverse events and understanding mechanisms of resistance.
This compound's Kinase Selectivity and Off-Target Profile
This compound is highly selective, demonstrating approximately 100-fold greater potency for RET kinase over 96% of 371 kinases tested in preclinical screens.[4][6] Its IC50 values for wild-type RET and various mutant forms are in the sub-nanomolar range, highlighting its potent on-target activity.[4][6] Despite this remarkable selectivity, studies have identified several other kinases that are inhibited by this compound at clinically achievable concentrations.[4][6]
Quantitative Analysis of Off-Target Kinase Inhibition
The inhibitory activity of this compound against its primary target and known off-target kinases is summarized below. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the kinase's activity.
| Kinase Target | IC50 (nmol/L) | Selectivity vs. WT RET | Notes |
| Primary Target | |||
| Wild-Type (WT) RET | 0.3 - 0.4 | N/A | High-potency inhibition of the primary oncogenic driver.[4][6] |
| CCDC6-RET Fusion | 0.3 - 0.4 | N/A | Potent inhibition of a common oncogenic RET fusion protein.[4][6] |
| Known Off-Targets | |||
| JAK1 | ~6.4 | ~16-fold | Inhibition is 16-fold less potent compared to RET.[7] May contribute to immunosuppressive effects. |
| JAK2 | ~54.4 | ~136-fold | Inhibition is significantly less potent than for RET and JAK1.[7] |
| JAK3 | N/A | N/A | Inhibition leads to reduced IL-2 production and may be linked to opportunistic infections.[8] |
| VEGFR2 | N/A | N/A | Inhibition reported at clinically relevant concentrations; a common off-target for many kinase inhibitors.[4][6] A phosphorylation assay has been described.[9] |
| DDR1 | N/A | N/A | Reported as an off-target.[4][6] |
| TRKC | N/A | N/A | Reported as an off-target.[4][6] |
| FLT3 | N/A | N/A | Reported as an off-target.[4][6] |
| TRKA | N/A | N/A | Reported as an off-target.[4][6] |
| PDGFRβ | N/A | N/A | Reported as an off-target.[4][6] |
| FGFR1/2 | N/A | N/A | Reported as an off-target.[4][6] |
| N/A: Specific IC50 values are not publicly available in the provided search results, but inhibition has been noted. The fold-increase in IC50 for JAK1/2 is relative to the RET IC50. |
Molecular Pathways Implicated in Off-Target Effects
The off-target kinase interactions of this compound can modulate signaling pathways beyond the primary RET cascade. The most clinically significant off-target pathway identified to date is the JAK/STAT pathway, which plays a critical role in immune regulation.
On-Target RET Signaling Pathway
This compound's primary therapeutic action is the inhibition of the RET signaling cascade. Constitutively active RET fusions or mutants autophosphorylate and subsequently activate multiple downstream pathways crucial for cell proliferation and survival.
Caption: On-target inhibition of the RET signaling pathway by this compound.
Off-Target Inhibition of the JAK/STAT Pathway
This compound has been shown to inhibit Janus kinases (JAK1, JAK2, and JAK3), which are central components of the JAK/STAT signaling pathway.[7][8] This pathway is essential for cytokine signaling and immune cell function. Inhibition of JAKs by this compound can lead to decreased phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. This has been shown to reduce the production of Interleukin-2 (IL-2), a cytokine vital for T-cell proliferation and activation.[8] This off-target effect is hypothesized to be the molecular basis for the increased risk of opportunistic infections observed in some patients treated with this compound.[7][8]
Caption: Off-target inhibition of the JAK/STAT pathway by this compound.
Experimental Protocols for Off-Target Profiling
Identifying and characterizing the off-target effects of kinase inhibitors requires a multi-faceted approach, combining biochemical assays, cell-based functional screens, and proteomic methods.
General Workflow for Kinase Inhibitor Profiling
The process begins with broad screening against a large panel of kinases to identify potential off-targets, followed by more focused validation and functional characterization in cellular models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A double-edged sword: unusual multiple severe infections with this compound: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. blueprintmedicines.com [blueprintmedicines.com]
Pralsetinib's Attenuation of Downstream Signaling Cascades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralsetinib, a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, has demonstrated significant clinical efficacy in the treatment of cancers harboring RET alterations. Its mechanism of action involves the direct inhibition of RET kinase activity, leading to the suppression of downstream signaling pathways critical for tumor cell proliferation and survival. This technical guide provides an in-depth analysis of this compound's impact on key downstream signaling cascades, with a primary focus on the MAPK/ERK pathway. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows to support further research and development in this area.
Introduction
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Genetic alterations, such as gene fusions (e.g., KIF5B-RET, CCDC6-RET) and activating point mutations, lead to constitutive activation of the RET kinase, driving oncogenesis in various malignancies, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3] this compound is a second-generation, selective RET inhibitor designed to target these aberrant RET signaling pathways.[2] By binding to the ATP-binding pocket of the RET kinase domain, this compound effectively blocks its autophosphorylation and subsequent activation of downstream signaling cascades.[2] This guide delves into the molecular consequences of this inhibition, particularly on the MAPK/ERK and PI3K/AKT pathways.
This compound's Mechanism of Action on Downstream Signaling
Constitutively active RET fusion proteins or mutant RET receptors trigger a cascade of intracellular signaling events. The primary pathways implicated in RET-driven cancers are the Ras/Raf/MEK/ERK (MAPK/ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[4] Activation of these pathways ultimately leads to uncontrolled cell proliferation, survival, and differentiation.
This compound's therapeutic effect stems from its ability to potently and selectively inhibit RET kinase activity. This blockade prevents the phosphorylation of key tyrosine residues on the RET receptor, thereby abrogating the recruitment and activation of downstream signaling molecules. The direct consequence is the downregulation of phosphorylation and activity of key components of the MAPK/ERK and PI3K/AKT pathways.[2]
Impact on the MAPK/ERK Pathway
The MAPK/ERK pathway is a central regulator of cell proliferation. Upon RET activation, adaptor proteins are recruited, leading to the activation of Ras, which in turn activates Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell cycle progression. Preclinical studies have consistently demonstrated that this compound treatment leads to a significant, dose-dependent reduction in the levels of p-ERK in cancer cells harboring RET alterations.[5]
Impact on the PI3K/AKT Pathway
The PI3K/AKT pathway is another critical downstream effector of RET signaling, primarily involved in cell survival and apoptosis resistance. Activated RET can directly or indirectly activate PI3K, leading to the phosphorylation and activation of AKT. Phosphorylated AKT (p-AKT) then phosphorylates a variety of substrates that promote cell survival. This compound has been shown to effectively suppress the phosphorylation of AKT in RET-driven cancer models, indicating its inhibitory effect on this crucial survival pathway.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound has been quantified in various preclinical models. The following tables summarize key inhibitory concentration (IC50) values from biochemical and cell-based assays, providing a comparative overview of its activity against different RET alterations and its selectivity over other kinases.
Table 1: Biochemical IC50 Values of this compound Against RET Kinase Variants
| Target | IC50 (nM) |
| Wild-Type RET | 0.4 |
| CCDC6-RET | 0.4 |
| KIF5B-RET | 12 (Cell proliferation) |
| RET M918T | 0.4 |
| RET V804L | 0.3 |
| RET V804M | 0.4 |
Data compiled from multiple preclinical studies.[6][7]
Table 2: Cellular IC50 Values of this compound in RET-Altered Cancer Cell Lines
| Cell Line | RET Alteration | Assay Type | IC50 (nM) |
| BaF3 | KIF5B-RET | Proliferation | 12 |
| BaF3 | KIF5B-RET V804L | Proliferation | 11 |
| BaF3 | KIF5B-RET V804M | Proliferation | 10 |
| TT | RET C634W (MTC) | p-ERK/p-AKT Inhibition | Effective at 50 nM |
Data from preclinical investigations.
Table 3: Selectivity Profile of this compound
| Kinase | Fold Selectivity over RET |
| VEGFR2 | ~14x |
| FGFR2 | ~40x |
| JAK2 | ~12x |
Based on cellular assays.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effect on downstream signaling.
In Vitro RET Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding of this compound to the RET kinase.
Materials:
-
RET Kinase (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
This compound (or other test compounds)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates (white, low-volume)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in Kinase Buffer A to a 3X final concentration.
-
Kinase/Antibody Mixture Preparation: Prepare a 3X solution of RET kinase and Eu-anti-Tag antibody in Kinase Buffer A. The final concentrations will typically be around 5 nM for the kinase and 2 nM for the antibody.
-
Tracer Preparation: Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A. The optimal concentration should be determined experimentally but is often near the Kd of the tracer for the kinase.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3X compound solution, followed by 5 µL of the 3X kinase/antibody mixture.
-
Initiation of Binding Reaction: Add 5 µL of the 3X tracer solution to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol details the detection of total and phosphorylated RET, ERK, and AKT in cell lysates following this compound treatment.
Materials:
-
RET-driven cancer cell lines (e.g., KIF5B-RET expressing NSCLC cells, TT cells for MTC)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for total RET, p-RET, total ERK, p-ERK, total AKT, p-AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of this compound concentrations for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizing Signaling Pathways and Workflows
To further elucidate the mechanisms and experimental processes described, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Response to this compound in Multi-Drug-Resistant Breast Cancer With CCDC6-RET Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
The Oncogenic Role of RET Gene Fusions and the Precision of Pralsetinib's Targeted Inhibition: A Technical Overview
The landscape of oncology has been fundamentally reshaped by the advent of precision medicine, moving from broad-spectrum cytotoxic agents to therapies tailored to specific molecular drivers of malignancy. Among these drivers, chromosomal rearrangements resulting in oncogenic gene fusions have emerged as critical therapeutic targets. This guide provides an in-depth examination of Rearranged during Transfection (RET) gene fusions, their role in oncogenesis, and the targeted therapeutic strategy offered by Pralsetinib, a potent and selective RET inhibitor.
The RET Proto-Oncogene and the Oncogenic Transformation by Gene Fusion
The RET proto-oncogene, located on chromosome 10, encodes a receptor tyrosine kinase (RTK) essential for the normal development of the nervous and renal systems.[1][2] The RET receptor is composed of an extracellular domain with four cadherin-like repeats, a transmembrane domain, and an intracellular tyrosine kinase domain.[2][3] Under normal physiological conditions, RET activation is a tightly regulated process initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GDNF family receptor-alpha (GFRα) co-receptor.[1][3] This ligand-receptor complex then recruits and dimerizes RET, leading to autophosphorylation of tyrosine residues within the kinase domain and subsequent activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][4]
Oncogenic activation of RET can occur through various genetic alterations, with gene fusions being a prominent mechanism in several cancers, including non-small cell lung cancer (NSCLC) and papillary thyroid cancer (PTC).[2][5][6] These fusions arise from chromosomal rearrangements that juxtapose the 3' end of the RET gene, containing the entire tyrosine kinase domain, with the 5' end of an unrelated partner gene.[1][7] Common fusion partners include KIF5B and CCDC6.[4][7] The partner gene typically provides a coiled-coil domain that mediates ligand-independent dimerization of the resulting chimeric RET fusion protein.[2] This constitutive dimerization leads to constant, unregulated activation of the RET kinase and its downstream pathways, driving uncontrolled cell proliferation and survival, thereby promoting tumorigenesis.[1][7][8]
This compound: A Selective Inhibitor of RET Kinase
This compound (brand name Gavreto®) is an orally administered, highly potent, and selective small-molecule inhibitor of the RET kinase.[9][10][11] It was specifically designed to target both RET fusions and mutations that drive cancer growth. The mechanism of action of this compound involves competitive inhibition at the ATP-binding site within the intracellular kinase domain of the RET protein.[4] By occupying this site, this compound prevents the phosphorylation of RET and the subsequent activation of downstream oncogenic signaling pathways.[4] This blockade effectively inhibits the proliferation and survival of cancer cells that are dependent on aberrant RET signaling.[4]
A key advantage of this compound is its high selectivity for RET over other kinases, such as VEGFR2.[4][11] This specificity minimizes off-target effects, which often lead to significant toxicities with less selective multi-kinase inhibitors.[4][11] this compound has demonstrated potent activity against a wide range of RET alterations, including the most common fusions (KIF5B-RET, CCDC6-RET) and various point mutations.[4]
Clinical Efficacy and Safety Profile of this compound
The clinical development of this compound has been centered around the Phase I/II ARROW trial (NCT03037385), which evaluated its efficacy and safety across various cohorts of patients with RET-altered solid tumors.[12][13][14][15] The results have demonstrated significant and durable anti-tumor activity in patients with RET fusion-positive NSCLC and RET-altered thyroid cancers.
Table 1: Efficacy of this compound in RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
| Patient Cohort | Number of Patients (n) | Overall Response Rate (ORR) (95% CI) | Median Duration of Response (DOR) in Months (95% CI) | Median Progression-Free Survival (PFS) in Months (95% CI) | Median Overall Survival (OS) in Months (95% CI) | Data Source |
|---|---|---|---|---|---|---|
| Previously Treated with Platinum Chemotherapy | 130 | 63% (54-71) | 38.8 (14.8-NE) | - | - | [15] |
| Treatment-Naïve | 107 | 78% (68-85) | 13.4 (9.4-23.1) | - | - | [15] |
| Total Efficacy Population | 281 | 70.3% (64.3-75.8)¹ | 19.1 (14.5-27.9)¹ | 13.1 (11.4-16.8) | 44.3 (30.9-53.1) | [13] |
¹ Data for the measurable disease population (n=259)
Table 2: Efficacy of this compound in RET-Altered Thyroid Cancer
| Patient Cohort | Number of Patients (n) | Overall Response Rate (ORR) (95% CI) | Median Duration of Response (DOR) in Months (95% CI) | Median Progression-Free Survival (PFS) in Months (95% CI) | Data Source |
|---|---|---|---|---|---|
| RET Fusion-Positive Thyroid Cancer (Previously Treated) | 21 | 86% (64-97) | 17.5 (16.0-NR) | 19.4 (13.0-NR) | [14] |
| RET-Mutant MTC (Prior Cabozantinib/Vandetanib) | 67 | 51% (38-63) | 25.8 (18.0-NR) | 24.9 (19.7-31.2) | [14] |
| RET-Mutant MTC (Treatment-Naïve) | 67 | 72% (59-82) | Not Reached | Not Reached | [14] |
MTC: Medullary Thyroid Cancer; NR: Not Reached
The safety profile of this compound has been characterized as manageable. The most common treatment-related adverse events (TRAEs) reported in the ARROW study included increased AST and ALT, anemia, musculoskeletal pain, constipation, hypertension, and fatigue.[13][15][16][17]
Methodologies for Detecting RET Gene Fusions
Accurate and timely identification of RET gene fusions is paramount for selecting patients who may benefit from targeted therapies like this compound.[18] Several molecular diagnostic techniques are employed for this purpose.
Experimental Protocols:
-
Next-Generation Sequencing (NGS): This is a comprehensive method that can detect a wide range of genetic alterations, including known and novel RET fusions, simultaneously.[19]
-
Methodology: DNA and/or RNA is extracted from a tumor sample (tissue or liquid biopsy). For RNA-based sequencing (often preferred for fusion detection), RNA is reverse-transcribed to cDNA. Libraries are then prepared by fragmenting the nucleic acids, adding adapters, and amplifying them. These libraries are sequenced on an NGS platform. Bioinformatic pipelines are used to align the sequencing reads to a reference genome and identify fusion events by detecting reads that span the breakpoints of two different genes.[19][20]
-
-
Fluorescence In Situ Hybridization (FISH): FISH is a cytogenetic technique used to visualize specific DNA sequences within a chromosome.
-
Methodology: A "break-apart" probe strategy is commonly used for RET. This involves two differently colored fluorescent probes that bind to regions flanking the RET gene. In a normal cell, the two signals appear very close together or fused. If a chromosomal rearrangement involving RET has occurred, the signals will be separated, indicating a positive result.[21] However, interpreting RET FISH can be challenging and may be prone to false results.[21]
-
-
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): This method is highly sensitive for detecting specific, known fusion transcripts.
-
Methodology: RNA is extracted from the tumor sample and converted to cDNA. PCR primers are then designed to specifically amplify the chimeric transcript formed by a known RET fusion (e.g., primers that span the KIF5B-RET junction). The presence of a PCR product of the expected size indicates the presence of that specific fusion.[21] Its main limitation is the inability to detect novel or unknown fusion partners.[21]
-
Conclusion
RET gene fusions are established oncogenic drivers in a subset of solid tumors, leading to constitutive kinase activation and uncontrolled cell growth. The development of highly selective RET inhibitors like this compound represents a significant advancement in precision oncology. By directly targeting the molecular abnormality driving the cancer, this compound offers a potent and durable therapeutic option for patients with RET fusion-positive malignancies, as demonstrated by robust clinical trial data. The continued integration of comprehensive molecular profiling into routine clinical practice is essential to identify patients who can benefit from this targeted approach, further personalizing cancer treatment and improving patient outcomes.
References
- 1. Rearrangement During Transfection (RET) Fusions and Their Role as Oncogenic Drivers [jhoponline.com]
- 2. The RET Oncogene in Non–Small Cell Lung Cancer: Review of the Current Literature and Directions for the Future - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. RET Gene Fusions in Malignancies of the Thyroid and Other Tissues [mdpi.com]
- 6. RET Fusion Detection in Cancer [illumina.com]
- 7. RET fusions as primary oncogenic drivers and secondary acquired resistance to EGFR tyrosine kinase inhibitors in patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Targeted therapy this compound achieves high response rates in advanced cancers with RET gene fusions | MD Anderson Cancer Center [mdanderson.org]
- 13. Efficacy and safety of this compound in patients with advanced <em>RET</em>-fusion-positive NSCLC: Final data from the phase 1/2 ARROW study. - ASCO [asco.org]
- 14. ascopubs.org [ascopubs.org]
- 15. FDA approves this compound for non-small cell lung cancer with RET gene fusions | FDA [fda.gov]
- 16. This compound Approved for Non–Small Cell Lung Cancer With RET Gene Fusions - Oncology Data Advisor [oncdata.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. Table 3, Key Characteristics of this compound - this compound (Gavreto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. asco.org [asco.org]
- 21. RET Fusion Testing in Patients With NSCLC: The RETING Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining Pralsetinib IC50 Values in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralsetinib (Gavreto®) is a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] Aberrant activation of RET due to gene fusions or mutations is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[3][4] this compound functions by binding to the ATP-binding site of the RET kinase domain, thereby blocking its phosphorylation and downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[1]
These application notes provide detailed protocols for establishing cell-based assays to determine the half-maximal inhibitory concentration (IC50) of this compound. The IC50 value is a critical measure of a drug's potency. The following protocols describe methods to assess cell viability and the inhibition of RET phosphorylation in cancer cell lines harboring RET alterations.
Key Signaling Pathway
Constitutively active RET fusion proteins or mutant RET kinases lead to the activation of downstream signaling cascades that promote cancer cell growth and survival. This compound effectively inhibits this process.
Recommended Cell Lines
A variety of cancer cell lines with known RET fusions are suitable for determining the IC50 of this compound. The choice of cell line can depend on the specific RET alteration of interest.
| Cell Line | Cancer Type | RET Alteration | Reference |
| Ba/F3-KIF5B-RET | Pro-B | Engineered KIF5B-RET fusion | [5] |
| TPC-1 | Papillary Thyroid Carcinoma | CCDC6-RET fusion | [3] |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET fusion | [3] |
| CUTO22 | Non-Small Cell Lung Cancer | KIF5B-RET fusion | [6] |
| CUTO32 | Non-Small Cell Lung Cancer | KIF5B-RET fusion | [6] |
| CUTO42 | Non-Small Cell Lung Cancer | EML4-RET fusion | [6] |
Experimental Protocols
Cell Viability Assays for IC50 Determination
Cell viability assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound. The MTS and CellTiter-Glo® assays are robust methods for determining the number of viable cells in culture.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Resistance to RET-inhibition in RET-rearranged NSCLC is mediated by reactivation of RAS/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Pralsetinib in Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of pralsetinib (formerly BLU-667), a potent and selective RET inhibitor, in various animal models. The included protocols are designed to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.
I. Quantitative Data Summary
The following tables summarize the reported dosages and administration details for this compound in preclinical animal models, primarily focusing on xenograft and patient-derived xenograft (PDX) studies in mice.
Table 1: this compound Dosage and Administration in Mouse Xenograft Models [1][2]
| Animal Model | Tumor Type | This compound Dose | Administration Route | Dosing Frequency |
| BALB/c nude mice | KIF5B-RET Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |
| BALB/c nude mice | KIF5B-RET V804L Ba/F3 allograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |
| BALB/c nude mice | TT (RET C634W) xenograft | 3, 10, 30 mg/kg | Oral gavage | Twice daily (BID) |
| BALB/c nude mice | Various PDX models | 60 mg/kg | Oral gavage | Once daily (QD) |
Table 2: this compound Formulation for Oral Administration in Mice [1]
| Component | Percentage |
| DMSO | 5% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 50% |
II. Experimental Protocols
A. Protocol for Evaluating Antitumor Efficacy of this compound in a Subcutaneous Xenograft Mouse Model
1. Cell Culture and Implantation:
-
Culture RET-driven cancer cell lines (e.g., KIF5B-RET expressing Ba/F3 cells or TT human medullary thyroid cancer cells) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in an appropriate medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
Subcutaneously inject 1 x 10^7 cells into the right flank of immunocompromised mice (e.g., BALB/c nude mice).[3]
-
Monitor tumor growth regularly using calipers.
2. Animal Grouping and Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Prepare the this compound formulation for oral gavage as described in Table 2.
-
Administer this compound orally at the desired dose and schedule (e.g., 10 mg/kg BID or 60 mg/kg QD).[1][2]
-
Administer the vehicle solution to the control group using the same schedule and route.
3. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study (due to tumor burden in the control group or a predetermined time point), euthanize the animals and collect tumors for further analysis.
B. Protocol for Pharmacodynamic Assessment of RET Inhibition in Tumors
1. Study Design:
-
Establish subcutaneous xenografts as described in Protocol A.
-
Once tumors are established, administer a single oral dose of this compound or vehicle.
-
Euthanize cohorts of mice at various time points post-dosing (e.g., 2, 6, 12, 24 hours).
2. Sample Collection and Processing:
-
Immediately following euthanasia, excise the tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer.
-
Prepare tumor lysates for subsequent biochemical analysis.
3. Analysis of RET Signaling:
-
Perform Western blotting on the tumor lysates to assess the phosphorylation status of RET (p-RET) and downstream signaling proteins such as MAPK and AKT.
-
A reduction in the levels of p-RET and downstream phosphorylated proteins in the this compound-treated groups compared to the vehicle control indicates target engagement and pathway inhibition.
III. Visualizations
Caption: this compound inhibits the RET signaling pathway.
References
Application Notes and Protocols for the Laboratory Synthesis and Purification of Pralsetinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the laboratory-scale synthesis and purification of Pralsetinib, a potent and selective rearranged during transfection (RET) kinase inhibitor. The included protocols are based on established chemical literature and patents, offering a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
This compound (marketed as Gavreto) is a targeted therapy approved for the treatment of certain types of non-small cell lung cancer (NSCLC), medullary thyroid cancer (MTC), and other solid tumors that harbor RET gene alterations.[1][2][3] Its mechanism of action involves the selective inhibition of the RET receptor tyrosine kinase, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2][4] For laboratory research purposes, access to pure this compound is essential for in vitro and in vivo studies. This document outlines a common synthetic route and purification procedures to obtain high-purity this compound.
This compound RET Signaling Pathway
This compound functions by inhibiting the constitutively active RET signaling pathways that are a result of genetic fusions or mutations.[1] Activated RET triggers several downstream cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, which are all implicated in cell growth, differentiation, and survival.[1] this compound binds to the ATP-binding site within the RET kinase domain, preventing phosphorylation and subsequent activation of these oncogenic signaling cascades.[1]
Figure 1: this compound's inhibition of the RET signaling pathway.
Synthetic Pathway Overview
A common laboratory-scale synthesis of this compound involves a multi-step process starting from commercially available bromopyridine. The key steps include a Suzuki coupling, deprotection, a Takenori homologation to establish the quaternary carbon, and a final amide coupling to yield this compound.[5]
Figure 2: General workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are detailed representations of the synthetic steps. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Suzuki Coupling
This step couples a bromopyridine derivative with a boronate ester to form the core structure.
Materials:
-
Bromopyridine derivative (1.0 eq)
-
Boronate ester (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M Na₂CO₃ solution (3.0 eq)
-
Toluene
-
Ethanol
Procedure:
-
To a solution of the bromopyridine derivative in a 3:1 mixture of toluene and ethanol, add the boronate ester, 2 M Na₂CO₃ solution, and Pd(PPh₃)₄.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude acetonide intermediate.
Protocol 2: Deprotection (Acidification)
This step removes the acetonide protecting group to yield the ketone.
Materials:
-
Acetonide intermediate from Protocol 1 (1.0 eq)
-
2 M HCl solution
-
Acetone
Procedure:
-
Dissolve the crude acetonide intermediate in acetone.
-
Add 2 M HCl solution dropwise at room temperature.
-
Stir the mixture for 4 hours.
-
Neutralize the reaction with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude ketone intermediate.
Protocol 3: Amide Coupling
This is the final step to form this compound by coupling the carboxylic acid intermediate with the amine sidechain.
Materials:
-
Carboxylic acid intermediate (1.0 eq)
-
Amine sidechain (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid intermediate in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add the amine sidechain to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude this compound.
Purification and Analysis
Purification of the final compound is critical to remove any unreacted starting materials, byproducts, and reagents. A combination of flash column chromatography and high-performance liquid chromatography (HPLC) is often employed.
Protocol 4: Purification of this compound
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Eluent: Dichloromethane (DCM) and Methanol (MeOH) gradient
-
For HPLC: C18 column, mobile phase of acetonitrile and water with a phosphate buffer.
Procedure:
-
Flash Column Chromatography:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Load the solution onto a silica gel column.
-
Elute the column with a gradient of 0-10% MeOH in DCM.
-
Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Combine the pure fractions and concentrate under reduced pressure.
-
-
Preparative HPLC (if necessary for higher purity):
-
Dissolve the partially purified this compound in the mobile phase.
-
Inject the solution onto a preparative C18 HPLC column.
-
Use a gradient elution of acetonitrile in 20 mmol/L potassium dihydrogen phosphate buffer.[6][7]
-
Collect the peak corresponding to this compound and remove the solvent by lyophilization or evaporation.
-
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Method | Purpose | Typical Parameters |
| HPLC | Purity assessment and quantification of impurities | Column: Waters XBridge C18 (4.6 mm x 250 mm, 5 µm) Mobile Phase A: 20 mmol/L KH₂PO₄ and Acetonitrile (19:1) Mobile Phase B: Acetonitrile Detection: 260 nm Flow Rate: 1.0 mL/min[6][7] |
| LC-MS | Molecular weight confirmation and impurity identification | Ionization Mode: Electrospray Ionization (ESI), positive mode[8] |
| ¹H NMR | Structural elucidation and confirmation | Solvent: DMSO-d₆ or CDCl₃ |
| ¹³C NMR | Structural confirmation | Solvent: DMSO-d₆ or CDCl₃ |
Expected Yields and Purity
The following table summarizes the expected yields and purity at different stages of the synthesis. These values are approximate and can vary based on reaction conditions and purification efficiency.
| Synthetic Step | Product | Typical Yield (%) | Purity (by HPLC, %) |
| Suzuki Coupling | Acetonide Intermediate | 75 - 85 | > 90 |
| Deprotection | Ketone Intermediate | 80 - 90 | > 95 |
| Amide Coupling | Crude this compound | 60 - 75 | 85 - 95 |
| After Column Chromatography | Purified this compound | 70 - 80 (of crude) | > 98 |
| After Preparative HPLC | High-Purity this compound | 50 - 70 (of purified) | > 99.5 |
Conclusion
The protocols and data presented provide a comprehensive guide for the laboratory synthesis and purification of this compound. Adherence to these methods, coupled with careful analytical characterization, will enable researchers to obtain high-purity this compound for their studies, contributing to the further understanding of its therapeutic potential.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 6. Frontiers | Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of this compound, a new anti-lung cancer drug [frontiersin.org]
- 7. Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of this compound, a new anti-lung cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound in Human Plasma and Cerebrospinal Fluid for Therapeutic Drug Monitoring by Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of RET Protein Expression in Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the detection of RET protein expression in tumor tissues using immunohistochemistry (IHC). The information is intended to guide researchers in developing and implementing robust and reliable RET IHC assays for research and diagnostic purposes.
Introduction to RET in Cancer
The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant RET signaling, resulting from point mutations or gene fusions, is a known oncogenic driver in various cancers, most notably in medullary and papillary thyroid carcinomas and a subset of non-small cell lung cancers (NSCLC).[3][4][5][6] Detection of RET protein expression can be a valuable tool for identifying tumors harboring these alterations and may guide therapeutic decisions.
RET Signaling Pathway
Activation of the RET receptor, either through ligand binding in wild-type scenarios or constitutively through mutations or fusions, triggers the autophosphorylation of several tyrosine residues. This leads to the recruitment of adaptor proteins and the activation of multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote cell proliferation, survival, and migration.
Caption: Simplified RET signaling pathway in cancer.
Comparison of RET Detection Methods
While IHC is a widely accessible method for detecting protein expression, other techniques such as Fluorescence In Situ Hybridization (FISH) and Next-Generation Sequencing (NGS) are used to detect RET gene rearrangements and fusions. The performance of these methods can vary.
| Method | Analyte | Sensitivity | Specificity | Key Advantages | Key Limitations |
| IHC | Protein | 50-100%[3][4] | 30-90%[3][4] | Widely available, rapid, cost-effective | Variable performance, cannot identify fusion partners, lower specificity[3][4][7] |
| FISH | DNA/RNA | 86-100%[3][4][7] | 50.6-99%[3][4] | High sensitivity for known rearrangements | Cannot identify novel fusion partners, requires expertise for interpretation |
| NGS | DNA/RNA | 87.2-100%[3][4] | 98.1-100%[3][4] | High sensitivity and specificity, can identify novel fusion partners, can detect concurrent mutations | Higher cost, longer turnaround time |
Validated Anti-RET Antibodies for Immunohistochemistry
The choice of primary antibody is critical for the successful detection of RET protein. The following table summarizes information on some commercially available anti-RET antibody clones that have been used for IHC.
| Antibody Clone | Host Species | Applications | Immunogen | Supplier Examples |
| EPR2871 | Rabbit | WB, IP, IHC-P, ICC/IF, ELISA | Proprietary peptide in the C-terminal portion of RET | Abcam (ab134100) |
| OTI21H4 | Mouse | IHC-P | Recombinant human RET fragment (aa 713-1017) | Thermo Fisher Scientific (TA805811)[8] |
| 3F8 | Mouse | IHC | Not specified | Novocastra |
| Polyclonal | Rabbit | WB, IHC, IF, ELISA | Synthetic peptide corresponding to residues surrounding Thr1085 of human Ret | Cell Signaling Technology (#3220)[2], CUSABIO |
Note: This is not an exhaustive list. Researchers should always validate antibodies in their specific experimental context.
Detailed Immunohistochemistry Protocol for RET Protein
This protocol is a general guideline for the detection of RET protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. Optimization may be required for specific antibodies and tissue types.
I. Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (see recipes below)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 1% BSA or 5% normal serum in TBS)
-
Primary anti-RET antibody (e.g., Rabbit monoclonal [EPR2871])
-
Polymer-based HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen
-
Hematoxylin counterstain
-
Mounting medium
Antigen Retrieval Buffer Recipes:
-
Citrate Buffer (10 mM, pH 6.0): Dissolve 2.1 g of citric acid monohydrate in 1 L of deionized water. Adjust pH to 6.0 with NaOH.
-
Tris-EDTA Buffer (pH 9.0): Dissolve 1.21 g of Tris base and 0.37 g of EDTA in 1 L of deionized water. Adjust pH to 9.0 with HCl.[5]
II. Experimental Workflow
Caption: General workflow for immunohistochemistry.
III. Step-by-Step Protocol
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-40 minutes.[11] For the EPR2871 clone, heat-mediated antigen retrieval with either Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0) is recommended.[4][5]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[11]
-
Rinse with TBS or PBS.
-
-
Blocking Endogenous Peroxidase:
-
Blocking Non-specific Binding:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature.[12]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-RET antibody to its optimal concentration in the blocking buffer. For EPR2871, a starting dilution of 1:50 to 1:250 is suggested.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[13]
-
-
Secondary Antibody Incubation:
-
Rinse slides with TBS or PBS.
-
Incubate with a polymer-based HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
-
Detection:
-
Rinse slides with TBS or PBS.
-
Incubate with DAB chromogen solution until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.[6]
-
Rinse thoroughly with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clear in xylene (or substitute).
-
Coverslip with a permanent mounting medium.
-
Controls for RET Immunohistochemistry
The inclusion of appropriate controls is essential for the validation and interpretation of IHC results.[2]
-
Positive Tissue Control: A tissue known to express RET protein should be included in each run to confirm the validity of the staining procedure.[2][14]
-
Recommended: Thyroid carcinoma tissue (papillary or medullary) is a suitable positive control.[15]
-
-
Negative Tissue Control: A tissue known to not express RET protein should be included to assess non-specific staining.[2][14]
-
Recommended: Normal colon or tonsil tissue can be used.
-
-
No Primary Antibody Control: A slide should be run through the entire protocol with the omission of the primary antibody to ensure that the secondary antibody and detection system are not producing a false-positive signal.[16]
-
Isotype Control: For monoclonal primary antibodies, an isotype-matched control antibody at the same concentration as the primary antibody should be used to confirm that the observed staining is not due to non-specific immunoglobulin binding.[14]
Troubleshooting Common Issues in RET IHC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Staining | - Inactive primary or secondary antibody- Inadequate antigen retrieval- Incorrect antibody dilution- Tissue dried out during the procedure | - Use a new aliquot of antibody- Optimize antigen retrieval time, temperature, and buffer pH- Titrate the primary antibody concentration- Ensure slides remain moist throughout the protocol |
| High Background Staining | - Primary antibody concentration too high- Inadequate blocking- Endogenous peroxidase activity not quenched- Over-incubation with chromogen | - Titrate the primary antibody to a higher dilution- Increase blocking time or change blocking reagent- Ensure proper quenching with 3% H₂O₂- Reduce chromogen incubation time and monitor closely |
| Non-specific Staining | - Cross-reactivity of primary or secondary antibody- Hydrophobic interactions | - Use a more specific antibody- Use a secondary antibody that has been pre-adsorbed against the species of the tissue- Add a detergent like Tween-20 to the wash buffers |
For further troubleshooting, refer to comprehensive IHC guides.
References
- 1. citeab.com [citeab.com]
- 2. bosterbio.com [bosterbio.com]
- 3. sysy.com [sysy.com]
- 4. IHC antigen retrieval protocol | Abcam [abcam.com]
- 5. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 6. protocols.io [protocols.io]
- 7. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 8. RET Monoclonal Antibody (OTI21H4) (TA805811) [thermofisher.com]
- 9. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 10. cdn.origene.com [cdn.origene.com]
- 11. usbio.net [usbio.net]
- 12. IHC On Paraffin Sections | Proteintech Group [ptglab.com]
- 13. biocompare.com [biocompare.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. sysy-histosure.com [sysy-histosure.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Pralsetinib in Lung Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Pralsetinib in lung cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound in RET fusion-positive lung cancer cell lines?
Acquired resistance to this compound in RET fusion-positive non-small cell lung cancer (NSCLC) can be broadly categorized into two main types:
-
On-target resistance: This involves the development of secondary mutations in the RET kinase domain that interfere with this compound binding.
-
Off-target resistance (Bypass signaling): This occurs when cancer cells activate alternative signaling pathways to maintain cell growth and survival, thereby bypassing the need for RET signaling.[1][2]
Q2: What specific secondary RET mutations have been identified in this compound-resistant lung cancer cell lines?
Several secondary mutations in the RET kinase domain have been reported to confer resistance to this compound. These are often located in non-gatekeeper residues.[3][4] Key mutations include:
-
Solvent front mutations: G810C, G810S, and G810R are frequently observed mutations that sterically hinder the binding of this compound.[5][6][7]
-
Hinge region mutations: Mutations such as Y806C and Y806N can also lead to resistance.[4][5]
-
Other mutations: L730I/V and E732K have also been identified as mutations conferring resistance specifically to this compound but not necessarily to other RET inhibitors like Selpercatinib.[8]
Q3: What are the common bypass signaling pathways activated in this compound-resistant cells?
The most frequently observed bypass signaling mechanism is the amplification and activation of other receptor tyrosine kinases (RTKs).[1][2] These include:
-
MET Amplification: This is a well-documented mechanism of resistance where increased MET signaling drives downstream pathways like PI3K/AKT and MAPK/ERK, promoting cell survival despite RET inhibition.[7][9] Combination therapy with a MET inhibitor (e.g., Crizotinib) and this compound may overcome this resistance.[5][10]
-
KRAS Amplification: Increased KRAS signaling has also been identified as a bypass mechanism.[7][9]
Q4: My this compound-treated lung cancer cell line is showing signs of resistance. What is the first troubleshooting step?
The initial step is to determine the mechanism of resistance. This typically involves:
-
Sequence analysis of the RET kinase domain: This will identify any potential on-target resistance mutations. This can be performed on genomic DNA extracted from the resistant cell line.
-
Phospho-receptor tyrosine kinase (RTK) array: This can help identify the activation of alternative signaling pathways (bypass mechanisms).
-
Western Blotting: To confirm the activation of specific bypass pathways (e.g., increased phospho-MET, phospho-EGFR) and downstream signaling components (e.g., phospho-ERK, phospho-AKT).
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our long-term culture of a RET fusion-positive cell line.
-
Possible Cause 1: Emergence of a resistant subclone with a secondary RET mutation.
-
Troubleshooting:
-
Perform Sanger sequencing or next-generation sequencing (NGS) of the RET kinase domain from the resistant cell population to identify mutations.
-
If a known resistance mutation is identified (e.g., G810S), consider testing next-generation RET inhibitors that may be effective against these mutations.[11]
-
-
-
Possible Cause 2: Activation of a bypass signaling pathway.
-
Troubleshooting:
-
Perform a phospho-RTK array to screen for hyperactivated kinases.
-
Use Western blotting to validate the findings from the array. Look for increased phosphorylation of MET, EGFR, or other RTKs, and their downstream effectors (AKT, ERK).
-
If a bypass pathway is identified (e.g., MET amplification), test the efficacy of combining this compound with an inhibitor of that pathway (e.g., a MET inhibitor).[10]
-
-
Problem 2: We have identified a novel RET mutation in our resistant cell line, but its role in resistance is unclear.
-
Troubleshooting:
-
Functional validation: Introduce the identified mutation into a this compound-sensitive parental cell line using site-directed mutagenesis.
-
Cell Viability Assays: Compare the IC50 values of this compound in the parental cell line versus the cell line with the novel mutation. A significant increase in IC50 would confirm its role in resistance.
-
Biochemical Assays: Perform in vitro kinase assays with recombinant RET protein (wild-type vs. mutant) to assess the direct inhibitory effect of this compound.
-
Data Presentation
Table 1: this compound and Selpercatinib IC50 Fold Change in BaF3 Cells Expressing KIF5B-RET with Acquired Resistance Mutations
| RET Mutation | This compound IC50 Fold Change | Selpercatinib IC50 Fold Change | Reference |
| G810C | >18 | >334 | [5] |
| G810S | >18 | >334 | [5] |
| G810R | >18 | >334 | [5] |
| Y806C | >18 | >334 | [5] |
| Y806N | >18 | >334 | [5] |
Note: Data is generalized from the source indicating 18- to 334-fold higher IC50s for these mutations.
Experimental Protocols
1. Cell Viability Assay (IC50 Determination)
This protocol is used to determine the concentration of this compound required to inhibit the growth of a cell population by 50% (IC50).
-
Materials:
-
This compound-sensitive and resistant lung cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.01 nM to 10 µM. Include a DMSO-only control.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-2 hours for CellTiter-Glo®).
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the DMSO control and plot the results as percent viability versus drug concentration.
-
Calculate the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).
-
2. Western Blotting for Bypass Signaling Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in signaling pathways.
-
Materials:
-
This compound-sensitive and resistant cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-MET, anti-total-MET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
-
Visualizations
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: Mechanisms of acquired resistance to this compound in lung cancer.
Caption: Workflow for investigating this compound resistance mechanisms.
References
- 1. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Structural basis of acquired resistance to selpercatinib and this compound mediated by non-gatekeeper RET mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of acquired resistance to selpercatinib and this compound mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. An early look at selective RET inhibitor resistance: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and Sequential MET Inhibitors to Overcome MET Amplification Resistance in a Patient With a RET Fusion Driven Lung Cancer - Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
Technical Support Center: Pralsetinib-Induced Hepatotoxicity in Research Models
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating and managing hepatotoxicity associated with Pralsetinib in pre-clinical research models.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo and in vitro experiments involving this compound.
Issue 1: Unexpectedly High ALT/AST Levels in this compound-Treated Mice
Question: We are observing significant elevations in serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels in our mouse model treated with this compound, exceeding our anticipated range. How can we manage this?
Answer:
Elevated ALT and AST are common indicators of liver injury.[1] The following steps can be taken to troubleshoot and mitigate this issue:
-
Dose-Response Assessment: If not already performed, conduct a dose-response study to determine the minimum effective dose of this compound that maintains anti-tumor efficacy while minimizing hepatotoxicity. In pre-licensure clinical trials, some degree of ALT elevation was observed in 41% of patients, but elevations above 5 times the upper limit of normal (ULN) occurred in only 2-3% of patients.[1] Dose reductions are a primary management strategy for hepatotoxicity.[1][2]
-
Co-administration with Hepatoprotective Agents:
-
N-acetylcysteine (NAC): NAC is a well-known antioxidant and a precursor to glutathione, which plays a critical role in detoxifying reactive metabolites. In models of drug-induced liver injury, NAC has shown protective effects.
-
Silymarin: A flavonoid extracted from milk thistle, silymarin has demonstrated hepatoprotective effects through its antioxidant and anti-inflammatory properties.
-
-
Vehicle and Formulation Check: Ensure the vehicle used to dissolve and administer this compound is non-toxic to the liver. Review the formulation for any potential contaminants or degradation products that could be contributing to hepatotoxicity.
-
Genetic Background of the Model: Different mouse strains can have varying susceptibilities to drug-induced liver injury due to differences in drug metabolism enzymes. Consider using a different, less susceptible strain if the current one is known for hepatic sensitivity.
-
Monitoring Liver Function: The product label for this compound recommends monitoring liver function tests before initiating treatment and at regular intervals.[1] For research models, establish a baseline and monitor ALT/AST levels frequently (e.g., weekly) to detect early signs of toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of this compound-induced hepatotoxicity?
A1: The exact mechanism of this compound-induced hepatotoxicity is not fully understood.[1] However, it is known that this compound is primarily metabolized in the liver by the cytochrome P450 system, particularly CYP3A4.[1][3] Drug-drug interactions with agents that inhibit or induce CYP3A4 can affect this compound exposure and potentially exacerbate liver injury.[1][4] The pattern of liver enzyme elevations suggests a degree of direct, low-level hepatotoxicity.[1]
Q2: What are the recommended in vitro models for studying this compound hepatotoxicity?
A2: Several in vitro models can be utilized to investigate this compound's effects on liver cells:
-
Primary Human Hepatocytes (PHHs): Considered the gold standard for their physiological relevance, but they can rapidly lose their functions in standard 2D cultures.[5]
-
Hepatoma Cell Lines (e.g., HepG2, HepaRG): These are commonly used for hepatotoxicity screening. HepaRG cells, in particular, express higher levels of CYP enzymes, making them suitable for metabolism-related toxicity studies.[6]
-
3D Spheroid Cultures: These models better mimic the in vivo liver microenvironment and can be cultured for longer periods, making them suitable for studying chronic hepatotoxicity.[5][6][7]
Q3: Are there any known biomarkers for this compound-induced liver injury beyond ALT/AST?
A3: While ALT and AST are the standard clinical biomarkers, research is ongoing to identify more sensitive and specific markers of drug-induced liver injury (DILI).[8][9][10] Some promising candidates include:
-
MicroRNA-122 (miR-122): A liver-specific miRNA that is released into the circulation upon hepatocyte injury and may be an earlier and more specific marker than ALT.[8][9]
-
Glutamate Dehydrogenase (GLDH): A mitochondrial enzyme that can indicate mitochondrial injury, a common mechanism of DILI.[10]
-
Keratin 18 (K18): A marker of apoptosis, which can differentiate between different modes of cell death in the liver.[10]
Q4: How should this compound be administered in animal models to minimize local irritation and potential confounding factors?
A4: For oral administration in rodents, it is recommended to use an appropriate, non-toxic vehicle. The formulation should be a homogenous suspension or solution to ensure accurate dosing. Administration should be performed by a trained individual to minimize stress and the risk of gavage-related injuries, which could independently elevate liver enzymes. This compound should be administered on an empty stomach to mimic clinical recommendations.[11]
Q5: What are the guidelines for dose reduction of this compound in research models if hepatotoxicity is observed?
A5: In clinical practice, if Grade 3 or 4 hepatotoxicity (ALT/AST >5x ULN) is observed, this compound is typically withheld until levels return to Grade 1 or baseline, and then resumed at a reduced dose.[2][4] A similar approach can be adapted for research models. A tiered dose reduction strategy, as outlined in the clinical setting (e.g., from 400mg to 300mg, then to 200mg), can be scaled down for animal doses.[2]
Data Presentation
Table 1: this compound Dose Reduction Strategy for Hepatotoxicity Management (Clinical Guidelines)
| Dose Reduction Level | Recommended Dosage |
| Usual (Initial Dose) | 400 mg once daily |
| First Dose Reduction | 300 mg once daily |
| Second Dose Reduction | 200 mg once daily |
| Third Dose Reduction | 100 mg once daily |
| Data derived from clinical recommendations and should be adapted for specific research models.[2] |
Table 2: Potential Hepatoprotective Agents for Co-administration Studies
| Agent | Proposed Mechanism of Action | Typical Dose Range (Rodent Models) |
| N-acetylcysteine (NAC) | Glutathione precursor, antioxidant | 100-300 mg/kg |
| Silymarin | Antioxidant, anti-inflammatory | 50-200 mg/kg |
| These are starting dose ranges and should be optimized for the specific model and experimental design. |
Experimental Protocols
Protocol 1: Assessment of Liver Function in a Mouse Model of this compound-Induced Hepatotoxicity
-
Animal Model: Select an appropriate mouse strain (e.g., C57BL/6).
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Grouping: Divide animals into groups (e.g., Vehicle control, this compound low dose, this compound high dose, this compound + Hepatoprotective agent).
-
Dosing: Administer this compound (and co-administered agents) orally once daily.
-
Blood Collection: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at baseline and at regular intervals (e.g., weekly).
-
Serum Analysis: Separate serum and analyze for ALT, AST, Total Bilirubin, and Alkaline Phosphatase levels using a certified laboratory or commercially available kits.
-
Histopathology: At the end of the study, euthanize animals and collect liver tissue. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histopathological evaluation of liver injury.
Protocol 2: In Vitro Cytotoxicity Assay of this compound on HepG2 Cells
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions.
-
Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat cells with a range of this compound concentrations. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Visualizations
Caption: this compound metabolism and potential hepatotoxicity pathway.
Caption: Troubleshooting workflow for high ALT/AST levels.
Caption: Selection of in vitro models for hepatotoxicity studies.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ncoda.org [ncoda.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. Establishing a 3D In Vitro Hepatic Model Mimicking Physiologically Relevant to In Vivo State [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation [frontiersin.org]
- 10. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ce.mayo.edu [ce.mayo.edu]
Troubleshooting inconsistent results in Pralsetinib cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Pralsetinib cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a highly potent and selective oral inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] In cancers driven by abnormal RET gene fusions or mutations, constitutively active RET signaling promotes uncontrolled cell proliferation and survival.[2] this compound works by binding to the ATP-binding site of the RET kinase domain, blocking its activity and inhibiting downstream signaling pathways like MAPK/ERK, PI3K/AKT, and JAK/STAT, which are crucial for cell growth and survival.[2] This inhibition ultimately leads to decreased cell viability and proliferation in RET-altered cancer cells.
Q2: Which cell viability assays are commonly used for this compound?
Standard colorimetric and luminescence-based assays are widely used to assess the effect of this compound on cell viability. These include:
-
MTT/MTS Assays: These assays measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce tetrazolium salts (MTT or MTS) to a colored formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
Q3: What are the typical IC50 values for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific RET alteration and the cell line. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | RET Alteration | Reported IC50 (nM) |
| Ba/F3 | Pro-B | KIF5B-RET | 6 |
| Ba/F3 | Pro-B | CCDC6-RET | 7 |
| TT | Medullary Thyroid Carcinoma | RET C634W | 0.5 |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T | <1 |
| LC-2/ad | Non-Small Cell Lung Cancer | CCDC6-RET | 1.8 |
Note: IC50 values can vary between experiments and laboratories due to differences in experimental conditions.
Troubleshooting Inconsistent Results
Inconsistent results in this compound cell viability assays can arise from various factors, from experimental setup to the specific biology of the cells being tested. This guide provides a structured approach to troubleshooting common issues.
Diagram: Troubleshooting Workflow
References
Addressing solubility issues of Pralsetinib in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Pralsetinib in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions.[1][2]
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound has very low solubility in water, generally less than 0.1 mg/mL.[3][4] Its aqueous solubility is also pH-dependent, decreasing as the pH increases.
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
Q4: Can I dissolve this compound directly in my experimental buffer (e.g., PBS, Tris, HEPES)?
A4: It is not recommended to dissolve this compound directly in aqueous experimental buffers due to its poor water solubility.[3][4] The recommended method is to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous buffer.[7][8]
Troubleshooting Guide: this compound Precipitation in Experimental Buffers
One of the most common challenges encountered when working with this compound is its precipitation upon dilution of a DMSO stock solution into an aqueous experimental buffer. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Problem: this compound precipitates out of solution when my DMSO stock is added to an aqueous buffer.
This is a common occurrence due to the significant difference in solubility of this compound in DMSO versus aqueous solutions.
Solution Workflow:
Caption: A step-by-step workflow to address this compound precipitation in aqueous buffers.
Detailed Troubleshooting Steps:
-
Verify Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally at or below 0.1%, and generally not exceeding 1%.[7][9] High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate when the solvent properties of the solution change drastically.
-
Perform Serial Dilutions in DMSO: Before diluting into your aqueous buffer, perform serial dilutions of your concentrated this compound stock solution in DMSO to get closer to the final desired concentration.[7] This reduces the magnitude of the "solvent shock" when the compound is introduced to the aqueous environment.
-
Slow Addition and Mixing: Add the this compound-DMSO solution to the aqueous buffer slowly, preferably dropwise, while vigorously vortexing or stirring the buffer.[8] This facilitates rapid dispersion and dissolution.
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility.[8] However, be mindful of the temperature stability of this compound and other components in your buffer.
-
Consider Buffer pH: this compound's solubility is known to decrease with increasing pH. If your experimental conditions allow, using a buffer with a slightly lower pH may enhance solubility.
-
Use of Co-solvents (with caution for in vitro studies): For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 are often used to maintain this compound in solution.[1][2] While less common for cellular assays, in some specific in vitro experiments (e.g., some kinase assays), a very small, carefully controlled amount of a biocompatible co-solvent might be tolerated. This should be a last resort and must be validated for its effect on the experimental system.
-
Sonication: After dilution, brief sonication of the final solution can help to dissolve any small, persistent precipitates.[8] Use a bath sonicator and sonicate for short intervals to avoid heating the sample.
Data Summary
Table 1: this compound Solubility in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 100 mg/mL (≥ 187.41 mM) | [1][2] |
| Ethanol | 13 mg/mL | [1] |
| Water | < 0.1 mg/mL (insoluble) | [1][3] |
Table 2: Recommended this compound Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | Anhydrous (dry) DMSO |
| Concentration | 10-50 mM |
| Procedure | 1. Bring this compound powder and DMSO to room temperature. 2. Add the appropriate volume of DMSO to the vial of this compound. 3. Vortex and/or gently warm (to no more than 40°C) to fully dissolve. 4. Centrifuge the vial to ensure all material is at the bottom. |
| Storage | Aliquot into single-use vials and store at -20°C or -80°C. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 533.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 5.34 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Diluting this compound into Cell Culture Medium for a Final Concentration of 1 µM
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution: Add 1 µL of the 10 mM this compound stock to 999 µL of cell culture medium to create a 10 µM intermediate solution. Mix thoroughly by gentle pipetting or brief vortexing.
-
Add the required volume of the 10 µM intermediate solution to your cell culture plates to achieve the final concentration of 1 µM. For example, add 100 µL of the 10 µM solution to 900 µL of medium in a well.
-
Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
-
Include a vehicle control in your experiment, which contains the same final concentration of DMSO as the this compound-treated samples.
Signaling Pathway
This compound is a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[10] Oncogenic alterations in the RET gene, such as fusions and point mutations, lead to constitutive activation of the kinase and downstream signaling pathways that drive cell proliferation and survival.[10]
Caption: this compound inhibits the RET signaling pathway by blocking ATP binding to the kinase domain.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. captivatebio.com [captivatebio.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. reddit.com [reddit.com]
- 10. caymanchem.com [caymanchem.com]
Pralsetinib Technical Support Center: Managing Off-Target Kinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing off-target kinase inhibition in experiments involving Pralsetinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as BLU-667) is a potent and selective orally available inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Its primary targets are wild-type RET, as well as various RET fusions (e.g., KIF5B-RET, CCDC6-RET) and activating point mutations (e.g., M918T, V804M/L) that are oncogenic drivers in several cancer types, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2][3] this compound functions by competing with ATP for the kinase's binding site, thereby inhibiting RET autophosphorylation and downstream signaling.[1]
Q2: What are the known off-target kinases of this compound?
While this compound is highly selective for RET, at clinically relevant concentrations it has been shown to inhibit other kinases.[4][5] These include, but are not limited to: DDR1, TRKC, FLT3, JAK1, JAK2, TRKA, VEGFR2, PDGFRβ, and FGFR1/2.[3][4][5] It is noteworthy that this compound is over 100-fold more selective for RET than for 96% of the 371 kinases against which it has been tested.[4][5]
Q3: What are the potential consequences of this compound's off-target inhibition?
Off-target inhibition can lead to unintended biological effects and toxicities. For example, inhibition of JAK1 and JAK2 by this compound may be associated with an increased risk of infections due to the role of the JAK-STAT pathway in immune regulation.[6] Inhibition of VEGFR2 could potentially contribute to side effects such as hypertension. Understanding these off-target effects is crucial for interpreting experimental results and anticipating potential adverse events in clinical settings.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is a critical aspect of preclinical drug evaluation. A common strategy involves using a combination of experimental approaches:
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the primary target (RET) can help determine if the observed phenotype is due to on-target inhibition. If the phenotype is rescued, it is likely an on-target effect.
-
Knockout/Knockdown Models: Using CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the primary target (RET) can help ascertain if the drug's effect is dependent on the target's presence.
-
Chemical Analogs: Employing a structurally related but inactive analog of this compound as a negative control can help rule out non-specific effects of the chemical scaffold.
-
Orthogonal Approaches: Confirming findings with a different, structurally unrelated RET inhibitor can strengthen the evidence for an on-target effect.
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed After this compound Treatment
Question: I am observing a cellular phenotype (e.g., decreased proliferation, apoptosis) in my cancer cell line that expresses a RET fusion, but I want to confirm it is not due to an off-target effect. How can I investigate this?
Answer:
-
Confirm On-Target RET Inhibition: First, verify that this compound is inhibiting its intended target in your experimental system. This can be done by assessing the phosphorylation status of RET and its key downstream effectors (e.g., ERK, AKT) via Western blot. A decrease in phosphorylation of these proteins upon this compound treatment would indicate on-target activity.
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should typically occur at concentrations consistent with the known IC50 of this compound for RET. Off-target effects may only appear at higher concentrations.
-
Utilize a RET-Negative Control Cell Line: Treat a cell line that does not express the RET fusion with this compound. If the phenotype persists in the RET-negative line, it is likely an off-target effect.
-
Perform a Rescue Experiment: Introduce a this compound-resistant RET mutant into your target cells. If the wild-type RET-expressing cells show the phenotype while the resistant mutant-expressing cells do not, this strongly suggests an on-target effect.
Issue 2: My this compound-Treated Cells are Developing Resistance
Question: My RET-fusion positive cells initially responded to this compound, but now they are showing signs of resistance. Could this be due to off-target pathway activation?
Answer:
Yes, acquired resistance to targeted therapies like this compound can occur through both on-target mechanisms (secondary mutations in RET) and off-target mechanisms, such as the activation of bypass signaling pathways.[7]
-
Sequence the RET Kinase Domain: The first step is to sequence the RET kinase domain in the resistant cells to check for known resistance mutations (e.g., at the solvent front G810 residue or the "roof" L730 position).[8][9]
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: To investigate the activation of bypass pathways, a phospho-RTK array can be used. This assay simultaneously screens for the phosphorylation status of numerous RTKs. Increased phosphorylation of a particular RTK (e.g., MET, FGFR) in the resistant cells compared to the sensitive parent cells would suggest its activation as a bypass mechanism.
-
Western Blot Validation: Once a candidate bypass pathway is identified from the array, validate the finding by Western blot, probing for the phosphorylated and total protein levels of the candidate RTK and its key downstream signaling molecules.
-
Combination Therapy: If a bypass pathway is confirmed, you can test the efficacy of combining this compound with an inhibitor of the activated bypass pathway to overcome resistance.
Data Presentation
Table 1: this compound In Vitro Inhibitory Activity (IC50)
| Target Kinase | IC50 (nM) | Notes |
| On-Target | ||
| Wild-Type RET | ~0.4 | [10] |
| CCDC6-RET fusion | ~0.4 | [4] |
| KIF5B-RET fusion | ~0.3 | Data from preclinical studies |
| RET M918T mutation | ~0.4 | [1] |
| RET V804M mutation | ~0.4 | [10] |
| Selected Off-Targets | ||
| VEGFR2 | ~40 | [11] |
| FGFR2 | Not specified | This compound inhibits at clinically relevant concentrations |
| JAK1 | Not specified | This compound inhibits at clinically relevant concentrations |
| JAK2 | Not specified | This compound inhibits at clinically relevant concentrations |
| DDR1 | Not specified | This compound inhibits at clinically relevant concentrations |
| TRKC | Not specified | This compound inhibits at clinically relevant concentrations |
| FLT3 | Not specified | This compound inhibits at clinically relevant concentrations |
| TRKA | Not specified | This compound inhibits at clinically relevant concentrations |
| PDGFRβ | Not specified | This compound inhibits at clinically relevant concentrations |
Note: IC50 values for many off-target kinases are not publicly available in a consolidated format. The table reflects available data and reports of inhibition at clinically relevant concentrations.
Experimental Protocols
Protocol 1: Western Blot for Assessing On-Target and Off-Target Kinase Activity
This protocol describes how to assess the phosphorylation status of RET and other kinases to determine the effect of this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies (phospho-specific and total protein for RET, ERK, AKT, and any suspected off-target kinases).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RET) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.
-
Protocol 2: Kinase Selectivity Profiling using a Biochemical Assay
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.
Materials:
-
Recombinant kinases.
-
Kinase-specific substrates.
-
ATP.
-
This compound at various concentrations.
-
Assay buffer.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega).
-
Microplate reader.
Methodology:
-
Assay Preparation:
-
Prepare a serial dilution of this compound.
-
In a multi-well plate, add the kinase, its specific substrate, and the assay buffer.
-
-
Inhibitor Addition:
-
Add the diluted this compound or DMSO (control) to the wells.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase.
-
-
Detection:
-
Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions (e.g., for the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is then converted to a luminescent signal).
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value for each kinase.
-
Visualizations
Caption: this compound's on-target inhibition of RET signaling.
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for troubleshooting unexpected phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. An early look at selective RET inhibitor resistance: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of acquired resistance to selpercatinib and this compound mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A double-edged sword: unusual multiple severe infections with this compound: a case report and literature review [frontiersin.org]
- 7. medrxiv.org [medrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Previous treatment decreases efficacy of this compound in RET fusion-positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blueprintmedicines.com [blueprintmedicines.com]
Technical Support Center: Pralsetinib Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Pralsetinib in animal models. Our goal is to help you navigate common challenges and improve the oral bioavailability of this selective RET inhibitor in your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in common animal models?
Q2: What are the primary factors that limit the oral bioavailability of this compound?
A2: The primary factors limiting the oral bioavailability of this compound appear to be efflux by P-glycoprotein (P-gp, encoded by the ABCB1 gene) and potentially the Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene).[1] In humans, first-pass metabolism by Cytochrome P450 3A4 (CYP3A4) is also a significant contributor.[2][3] However, studies in mice suggest that CYP3A may play a less restrictive role in this species compared to efflux transporters.[1]
Q3: How does food intake affect the absorption of this compound in animal models?
A3: In human clinical trials, administration of this compound with a high-fat meal significantly increased its absorption, leading to a 104% increase in maximum plasma concentration (Cmax) and a 122% increase in the total drug exposure (AUC).[4] While specific studies on the food effect in animal models are not detailed in the available literature, it is a critical factor to consider in experimental design to ensure consistent and reproducible results. For consistency, it is recommended to administer this compound to fasted animals.
Q4: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A4: Several formulation strategies can be explored to improve the oral bioavailability of this compound:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous state, which can enhance its solubility and dissolution rate.[5] A patent for a this compound pharmaceutical composition describes the use of an amorphous solid dispersion with a hydrophilic polymer and an effervescent couple to improve its release.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like many kinase inhibitors. These formulations can facilitate drug transport through the lymphatic system, bypassing first-pass metabolism in the liver.
-
Co-administration with P-gp Inhibitors: As P-gp efflux is a major limiting factor, co-administering this compound with a P-gp inhibitor can significantly increase its plasma concentration.[1][6] Elacridar is a potent P-gp/BCRP inhibitor that has been used in preclinical studies for this purpose.[1]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound between animals in the same cohort.
-
Possible Cause 1: Inconsistent Oral Gavage Technique. Improper administration can lead to dosing errors or stress, affecting gastrointestinal transit and absorption.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model. Use appropriately sized, ball-tipped gavage needles to prevent injury. Administer the formulation slowly and consistently.
-
-
Possible Cause 2: Food in the Gastrointestinal Tract. The presence of food can significantly and variably alter the absorption of this compound.
-
Solution: Fast the animals overnight (with free access to water) before oral administration of this compound to ensure a consistent gastric environment.
-
-
Possible Cause 3: Formulation Inhomogeneity. If this compound is administered as a suspension, inadequate mixing can lead to inconsistent dosing.
-
Solution: Ensure the formulation is homogeneously mixed before each administration. If using a suspension, vortex it thoroughly before drawing each dose. Consider using a solution formulation if solubility permits.
-
Issue 2: Lower than expected plasma exposure of this compound.
-
Possible Cause 1: Poor Solubility of the this compound Formulation. this compound has low aqueous solubility, which can limit its dissolution and subsequent absorption.
-
Solution: Consider using a solubility-enhancing formulation. A common vehicle for oral gavage of hydrophobic compounds in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always check for drug precipitation in the prepared formulation.
-
-
Possible Cause 2: Significant P-gp and/or BCRP Efflux. These transporters actively pump this compound out of the intestinal cells and back into the gut lumen, reducing its net absorption.
-
Solution: To investigate the impact of efflux transporters, consider a pilot study using P-gp knockout mice (Abcb1a/1b-/-) or co-administering a P-gp/BCRP inhibitor like elacridar.
-
-
Possible Cause 3: Rapid Metabolism. While less pronounced in mice, metabolism could still be a contributing factor.
-
Solution: If metabolism is suspected, consider using liver microsomes from the test species to assess the in vitro metabolic stability of this compound.
-
Issue 3: Difficulty in preparing a stable and consistent oral formulation.
-
Possible Cause: this compound Precipitation in Aqueous Vehicles. Due to its low solubility, this compound may precipitate out of simple aqueous solutions.
-
Solution: Utilize co-solvents and surfactants. A recommended starting point for a vehicle formulation for oral gavage in mice could be 10% DMSO, 40% PEG400, and 50% water. The final concentration of DMSO should be kept as low as possible to avoid toxicity. Always perform a visual inspection of the formulation for any precipitation before administration.
-
Quantitative Data Summary
The following table summarizes the impact of P-gp (ABCB1) and BCRP (ABCG2) on the plasma exposure of this compound in mice, as well as the effect of a dual inhibitor.
| Animal Model / Treatment | This compound Plasma Exposure (AUC) relative to Wild-Type | Reference |
| Wild-Type Mice | 1.0 (Baseline) | [1] |
| Abcb1a/1b-/-;Abcg2-/- Mice | 1.5-fold increase | [1] |
| Wild-Type Mice + Elacridar (P-gp/BCRP inhibitor) | 1.3-fold increase | [1] |
Experimental Protocols
Detailed Methodology for In Vivo Mouse Bioavailability Study
This protocol is adapted from a study investigating the role of efflux transporters on this compound pharmacokinetics.[1]
-
Animal Models:
-
Wild-type FVB mice.
-
Abcb1a/1b-/-;Abcg2-/- (P-gp and BCRP knockout) FVB mice.
-
All mice should be of the same sex and age range (e.g., 8-12 weeks).
-
-
This compound Formulation:
-
Prepare a solution of this compound at a suitable concentration (e.g., 1 mg/mL for a 10 mg/kg dose) in a vehicle such as 5% DMSO, 5% Tween 80, and 90% saline (0.9% NaCl).
-
Ensure the solution is clear and free of precipitates before administration.
-
-
Drug Administration:
-
Fast the mice overnight with free access to water.
-
Administer this compound orally at a dose of 10 mg/kg using a gavage needle.
-
For inhibitor studies, administer elacridar (e.g., 10 mg/kg) orally one hour prior to this compound administration.
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Collect plasma by centrifuging the blood samples.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) using non-compartmental analysis software.
-
Oral bioavailability can be estimated by comparing the AUC after oral administration to the AUC after intravenous administration in a separate cohort of animals.
-
Visualizations
Caption: this compound inhibits the RET fusion protein, blocking downstream signaling pathways that promote tumor cell growth.
Caption: Workflow for assessing this compound's oral bioavailability in animal models.
References
- 1. ABCB1 and ABCG2, but not CYP3A4 limit oral availability and brain accumulation of the RET inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Impact of Hepatic Impairment on this compound Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding CYP3A4 and P‐gp mediated drug–drug interactions through PBPK modeling – Case example of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of P‐gp inhibition on systemic exposure of this compound and dosing considerations - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and overcoming mechanisms of innate resistance to Pralsetinib
This technical support resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome mechanisms of innate resistance to Pralsetinib in RET fusion-positive cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Gavreto®) is a highly potent and selective oral inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1] In cancers driven by RET gene fusions or mutations, the RET kinase is constitutively active, leading to uncontrolled activation of downstream signaling pathways crucial for cell growth and survival, such as the MAPK/ERK and PI3K/AKT pathways.[1] this compound functions by binding to the ATP-binding site within the RET kinase domain, preventing ATP interaction and thereby blocking the kinase's activity and downstream oncogenic signaling.[1]
Q2: What are the primary mechanisms of resistance to this compound?
A2: Resistance to this compound, like other tyrosine kinase inhibitors (TKIs), can be broadly categorized into two types:
-
On-target (RET-dependent) resistance: This involves the development of secondary mutations within the RET kinase domain that interfere with this compound binding.[2][3][4]
-
Off-target (RET-independent) resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on RET signaling, thus circumventing the inhibitory effect of this compound.[5][6]
Q3: My RET fusion-positive cell line is showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
A3: If you observe an unexpected increase in the IC50 value or reduced efficacy in your experiments, consider the following initial steps:
-
Confirm Cell Line Integrity: Perform cell line authentication (e.g., short tandem repeat profiling) to rule out contamination or misidentification.
-
Verify Drug Potency: Ensure the this compound stock solution is correctly prepared, stored, and has not degraded. Test the compound on a sensitive control cell line if available.
-
Assess RET Phosphorylation: Perform a western blot to check the phosphorylation status of RET (p-RET). Persistent RET phosphorylation in the presence of this compound suggests on-target resistance, while loss of p-RET despite cell survival points towards off-target mechanisms.
Q4: How can I determine if resistance in my model is due to on-target RET mutations?
A4: The most common on-target resistance mechanisms involve mutations at specific locations within the RET kinase domain.
-
Solvent front mutations: The RET G810 residue is a predominant site for on-target mutations that cause resistance to both this compound and selpercatinib.[2][5][7]
-
Roof mutations: Mutations at the L730 residue in the "roof" region of the ATP binding site have been identified as a strong cause of this compound resistance.[3][5][8]
-
Hinge mutations: Mutations at the Y806 residue can also confer resistance.[2][9]
To identify these, you should sequence the RET kinase domain of your resistant cell lines using Sanger sequencing or next-generation sequencing (NGS).
Q5: What are the most common off-target or bypass signaling pathways that cause this compound resistance?
A5: The majority of acquired resistance to selective RET inhibition may be driven by RET-independent mechanisms.[7] The most frequently reported bypass pathway is the amplification of the MET proto-oncogene.[2][7][10] MET amplification leads to the activation of downstream signaling (e.g., RAS-MAPK pathway), allowing cancer cells to survive despite effective RET inhibition.[5][10] Other less common bypass mechanisms include KRAS amplification and the emergence of NRG1 fusions.[2][7][11]
Troubleshooting Guides
Guide 1: Investigating Decreased this compound Efficacy in Cell Culture
This guide provides a workflow for diagnosing the cause of reduced this compound sensitivity in a RET fusion-positive cell line.
Caption: Experimental workflow for diagnosing this compound resistance.
Guide 2: Understanding Resistance Mechanisms
The following diagrams illustrate the core molecular mechanisms of on-target and off-target resistance to this compound.
Caption: On-target resistance via RET kinase domain mutation.
Caption: Off-target resistance via MET amplification bypass pathway.
Data & Protocols
Table 1: this compound Activity Against Common RET Alterations
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against wild-type RET and various resistant mutations, as determined by in vitro cell proliferation assays.
| RET Alteration | Type | This compound IC50 (nM) | Selpercatinib IC50 (nM) | Implication for Resistance |
| KIF5B-RET (WT) | Fusion | ~0.4 - 5 | ~6 | Baseline Sensitivity |
| RET V804M | Gatekeeper Mutation | ~0.4 | ~25 | Sensitive |
| RET G810S | Solvent Front Mutation | >100 | >1000 | High Resistance to both |
| RET L730V | Roof Mutation | ~240 | ~10 | Strong this compound Resistance |
| RET Y806C | Hinge Mutation | >1000 | >1000 | High Resistance to both |
Data are representative values compiled from published studies.[2][8][12] Actual IC50 values may vary based on the specific cell line and assay conditions.
Protocol 1: Western Blot for Phospho-Receptor Tyrosine Kinases
Objective: To determine if RET signaling is inhibited by this compound and to screen for activation of bypass RTKs like MET.
Methodology:
-
Cell Culture and Treatment: Seed RET fusion-positive cells (e.g., Ba/F3 KIF5B-RET) and allow them to adhere. Treat cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include both sensitive and suspected resistant cell lines.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-p-RET (Tyr905), anti-total RET, anti-p-MET (Tyr1234/1235), anti-total MET, anti-p-ERK1/2, anti-total ERK1/2, and a loading control like GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: MET Amplification Analysis by FISH
Objective: To confirm MET gene amplification as a mechanism of resistance.
Methodology:
-
Sample Preparation: Prepare slides of formalin-fixed, paraffin-embedded (FFPE) cell blocks from the resistant cell culture.
-
Pre-treatment: Deparaffinize the slides and perform heat-induced epitope retrieval.
-
Probe Hybridization: Apply a dual-color FISH probe set consisting of a probe for the MET gene (labeled with one fluorophore, e.g., red) and a probe for the centromere of chromosome 7 (CEP7) (labeled with another fluorophore, e.g., green).
-
Washing and Counterstaining: After overnight hybridization, wash the slides to remove unbound probes and counterstain with DAPI to visualize cell nuclei.
-
Microscopy and Analysis: Using a fluorescence microscope, count the number of MET and CEP7 signals in at least 50 non-overlapping nuclei. MET amplification is typically defined by a MET/CEP7 ratio ≥ 2.0 or a high MET gene copy number.[10]
This resource is intended for research purposes only. For clinical guidance, please consult the appropriate regulatory-approved drug labels and clinical guidelines.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Structural basis of acquired resistance to selpercatinib and this compound mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An early look at selective RET inhibitor resistance: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
- 5. researchgate.net [researchgate.net]
- 6. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NRG1 Gene Fusions—What Promise Remains Behind These Rare Genetic Alterations? A Comprehensive Review of Biology, Diagnostic Approaches, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blueprintmedicines.com [blueprintmedicines.com]
Refinement of dosing schedules to minimize toxicity in long-term Pralsetinib studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of dosing schedules to minimize toxicity in long-term studies of Pralsetinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity profile?
This compound is a highly potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] In normal physiology, the RET signaling pathway is crucial for the development and maintenance of neural, neuroendocrine, and hematopoietic tissues.[4] Genetic alterations such as fusions or mutations in the RET gene can lead to constitutive activation of the RET protein, driving the growth and proliferation of certain cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[1][3] this compound functions by binding to the ATP-binding pocket of the RET kinase domain, thereby blocking its phosphorylation and downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways.[3]
While highly selective for RET, this compound can inhibit other kinases at clinically relevant concentrations, such as VEGFR2, FGFR2, and JAK1/2, which may contribute to some of its off-target toxicities.[2][4] Adverse events can arise from both the on-target inhibition of endogenous RET in healthy tissues and off-target kinase inhibition.[5]
Q2: What are the most common adverse reactions observed in long-term this compound studies?
The most frequently reported adverse reactions (≥25%) in clinical trials include musculoskeletal pain, constipation, hypertension, diarrhea, fatigue, edema, pyrexia, and cough.[4][6] Common grade 3 or 4 laboratory abnormalities (≥2%) include decreased lymphocytes, neutrophils, phosphate, hemoglobin, leukocytes, sodium, and calcium, as well as increased ALT/AST, alkaline phosphatase, and bilirubin.[4]
Q3: What are the recommended starting dose and dose reduction schedules for this compound in response to toxicity?
The recommended starting dose of this compound is 400 mg orally once daily on an empty stomach.[7][8] Therapy should continue until disease progression or unacceptable toxicity occurs.[7] If dose reduction is necessary due to adverse reactions, the following schedule is recommended[7][9]:
-
First Dose Reduction: 300 mg once daily
-
Second Dose Reduction: 200 mg once daily
-
Third Dose Reduction: 100 mg once daily
If a patient is unable to tolerate 100 mg once daily, this compound should be permanently discontinued.[7]
Q4: How should drug-drug interactions be managed to minimize toxicity?
Concomitant use of this compound with strong or moderate CYP3A inhibitors and/or P-gp inhibitors should be avoided as they can increase this compound exposure.[4][10] If co-administration is unavoidable, the this compound dose should be reduced.[4][10] Conversely, co-administration with strong or moderate CYP3A inducers should be avoided as they can decrease this compound exposure; if necessary, the this compound dose should be increased.[4][10]
Troubleshooting Guides for Common Toxicities
Hepatotoxicity (Increased AST/ALT)
-
Issue: Elevated liver enzymes (AST/ALT) are observed during routine monitoring.
-
Troubleshooting Steps:
-
Monitoring: Monitor ALT and AST levels prior to starting this compound, every 2 weeks for the first 3 months, and then monthly thereafter, or as clinically indicated.[6]
-
Grading: Determine the grade of hepatotoxicity based on standard criteria.
-
Dose Modification:
-
Interstitial Lung Disease (ILD)/Pneumonitis
-
Issue: Patient presents with new or worsening respiratory symptoms such as cough, dyspnea, or fever.
-
Troubleshooting Steps:
Hypertension
-
Issue: Patient develops elevated blood pressure during treatment.
-
Troubleshooting Steps:
Data Presentation
Table 1: Recommended Dose Modifications for this compound-Related Toxicities
| Adverse Reaction | Severity (Grade) | Recommended this compound Modification |
| Interstitial Lung Disease (ILD)/Pneumonitis | Grade 1 or 2 | Withhold until resolution, then resume at a reduced dose.[7] |
| Grade 3 or 4, or recurrent | Permanently discontinue.[7] | |
| Hypertension | Grade 3 (persistent despite optimal medical therapy) | Withhold until controlled, then resume at a reduced dose.[7] |
| Grade 4 | Permanently discontinue.[7] | |
| Hepatotoxicity (Increased AST/ALT) | Grade 3 or 4 | Withhold until ≤ Grade 1 or baseline, then resume at a reduced dose.[7][9] |
| Recurrent Grade ≥3 | Permanently discontinue.[7] | |
| Hemorrhagic Events | Grade 3 or 4 | Withhold until recovery to baseline or ≤ Grade 1.[7] |
| Severe or life-threatening | Permanently discontinue.[7] | |
| Other Adverse Reactions | Grade 3 or 4 | Withhold until recovery to ≤ Grade 2, then resume at a reduced dose.[7] |
| Recurrent Grade 4 | Permanently discontinue.[7] |
Table 2: this compound Dose Adjustments for Drug Interactions
| Co-administered Drug Class | Recommendation | This compound Dose Modification if Co-administration is Unavoidable |
| Strong/Moderate CYP3A and/or P-gp Inhibitors | Avoid co-administration.[4][10] | Reduce the current this compound dose.[4][10] |
| Strong/Moderate CYP3A Inducers | Avoid co-administration.[4][10] | Increase the current this compound dose.[4][10] |
Experimental Protocols
Disclaimer: The following are representative protocols for assessing tyrosine kinase inhibitor-induced toxicities. Researchers should optimize these protocols for their specific experimental setup and endpoints when studying this compound.
In Vitro Hepatotoxicity Assessment using HepG2 Cells
-
Cell Culture: Culture human hepatoma HepG2 cells in appropriate media and conditions until they reach a suitable confluency for the assay.
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of approximately 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control known to induce hepatotoxicity.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Cell Viability Assay (e.g., MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value for this compound at each time point.
In Vivo Assessment of Drug-Induced Pneumonitis in a Rodent Model
-
Animal Model: Use a suitable rodent model, such as C57BL/6 mice.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
This compound Administration: Administer this compound or vehicle control to the animals daily via oral gavage for a predetermined study duration (e.g., 28 days). Use a range of doses based on preclinical pharmacokinetic and efficacy studies.
-
Clinical Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, respiratory rate, and overall behavior.
-
Bronchoalveolar Lavage (BAL): At the end of the study, perform a bronchoalveolar lavage to collect BAL fluid. Analyze the BAL fluid for total and differential cell counts (e.g., neutrophils, lymphocytes, macrophages) and total protein concentration as indicators of lung inflammation and injury.
-
Histopathology: Euthanize the animals and collect the lungs. Fix the lung tissue in formalin, embed in paraffin, and prepare sections for hematoxylin and eosin (H&E) staining. A pathologist should score the lung sections for inflammation, edema, and fibrosis.
-
Data Analysis: Compare the findings from the this compound-treated groups with the vehicle control group to assess the extent of drug-induced pneumonitis.
Mandatory Visualizations
Caption: this compound inhibits the RET signaling pathway.
Caption: Workflow for in vitro hepatotoxicity assessment.
References
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. ncoda.org [ncoda.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncologynewscentral.com [oncologynewscentral.com]
Technical Support Center: Counteracting MET Amplification as a Resistance Mechanism to Pralsetinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding MET amplification as a mechanism of acquired resistance to Pralsetinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound is a highly selective, oral tyrosine kinase inhibitor (TKI) that targets the RET (Rearranged during Transfection) receptor tyrosine kinase.[1][2] It is approved for treating adult patients with metastatic RET fusion-positive non-small cell lung cancer (NSCLC) and other RET-altered cancers.[3][4][5] this compound works by competitively binding to the ATP-binding site of the RET kinase, inhibiting its signaling and thereby blocking the growth of cancer cells driven by RET fusions or mutations.[1][6]
Q2: What is MET amplification and how does it confer resistance to this compound? A2: MET amplification is an increase in the copy number of the MET gene, which encodes the MET receptor tyrosine kinase.[7] This alteration can be a primary oncogenic driver or a secondary mechanism of acquired resistance to targeted therapies.[8] In the context of this compound resistance, MET amplification activates alternative "bypass" signaling pathways, such as the RAS-ERK/MAPK and PI3K-AKT pathways.[7][9] These pathways promote cell survival and proliferation independently of the RET signaling pathway, thus rendering the inhibition of RET by this compound ineffective.[9][10] MET amplification has been identified in post-treatment biopsies of patients with RET fusion-positive NSCLC who developed resistance to selective RET inhibitors like this compound and Selpercatinib.[3][11]
Q3: How is MET amplification detected in a research or clinical setting? A3: Several laboratory methods can detect MET amplification, each with its own advantages and limitations:
-
Fluorescence In Situ Hybridization (FISH): Often considered the gold standard for evaluating MET gene copy number (GCN).[8][12] It uses fluorescent probes to visualize the MET gene and the centromere of chromosome 7 (CEP7) to determine the MET/CEP7 ratio.[10]
-
Next-Generation Sequencing (NGS): A comprehensive method that can simultaneously assess MET amplification along with other genomic alterations like mutations and fusions.[13][14] While widely used, the definition of MET amplification and the GCN cutoff values can vary across different NGS platforms.[10][14]
-
Immunohistochemistry (IHC): Detects the overexpression of the MET protein, which often correlates with gene amplification. It is sometimes used as a primary screening method.[10][14]
-
Quantitative Real-Time PCR (RT-PCR): Can be used to quantify MET gene copy number or detect RNA-level alterations.[15]
Q4: What are the primary strategies to overcome MET amplification-mediated resistance? A4: The leading strategy is to implement a combination therapy that inhibits both the primary driver (RET) and the resistance pathway (MET).[10] This involves the continued administration of the RET inhibitor (this compound) along with a MET inhibitor.[10] Several MET inhibitors, such as Crizotinib and Capmatinib, have been studied in combination with RET inhibitors, showing evidence of clinical activity and the ability to overcome this resistance mechanism.[9][16][17] This dual inhibition successfully inactivates downstream signaling of both ERK and AKT pathways.[9]
Troubleshooting Guides
Issue 1: Discrepancy in MET amplification results between NGS and FISH assays.
| Question | Possible Cause & Solution |
| Why are my NGS and FISH results for MET amplification discordant? | Cause: This is a known issue in the field. The concordance rate between NGS and FISH can be as low as 62.5%.[14][18] Reasons include a lack of standardized cutoff values for GCN in NGS data and the inability of some NGS algorithms to distinguish between true focal amplification and polysomy (an increase in the entire chromosome 7).[7][14] FISH is generally more reliable for this distinction.[12] Solution: 1. Use Orthogonal Validation: Always confirm NGS-positive results, especially those with low-level amplification, using FISH as the gold standard.[12]2. Standardize Cutoffs: When using NGS, clearly define your GCN cutoff for amplification (e.g., GCN ≥ 5 is a common criterion in studies).[14][18] Note that high-level amplification (e.g., GCN ≥ 10) detected by NGS shows better concordance with FISH.[12]3. Analyze Focal Amplification: If your NGS platform allows, analyze for focal amplification of MET by assessing the copy number of adjacent genes on chromosome 7 (like CDK6 and BRAF). A focal amplification of MET without co-amplification of neighboring genes is a stronger indicator of a true oncogenic event.[7] |
Issue 2: Inconsistent or weak cell killing observed in vitro when combining this compound with a MET inhibitor.
| Question | Possible Cause & Solution |
| My combination therapy of this compound and a MET inhibitor is not effectively inducing apoptosis in my resistant cell line. What could be wrong? | Cause 1: Suboptimal Dosing. The concentration of one or both inhibitors may be too low to achieve sufficient pathway inhibition. Solution 1: Perform a dose-response matrix experiment. Test a range of concentrations for both this compound and the MET inhibitor to identify synergistic concentrations using methods like the Chou-Talalay method (CompuSyn software) or the Bliss independence model. Cause 2: Alternative Resistance Mechanisms. The cells may have developed additional, non-MET-mediated resistance mechanisms, such as on-target RET mutations (e.g., at the G810 residue) or activation of other bypass pathways.[6][19] Solution 2: 1. Genomic Analysis: Perform NGS or cfDNA analysis on the resistant cell line to screen for other known resistance mutations in RET or amplifications in other oncogenes (e.g., KRAS).[19]2. Phospho-Proteomic Profiling: Use a phospho-RTK array or mass spectrometry to identify other activated signaling pathways in the resistant cells that are not inhibited by the this compound/MET inhibitor combination. Cause 3: Experimental Error. Common issues like incorrect reagent concentrations, cell line contamination, or problems with the viability assay can lead to unreliable results. Solution 3: Review the experimental protocol meticulously. Verify the concentrations of all stock solutions. Check the cell line for identity and contamination (e.g., Mycoplasma testing). Run appropriate positive and negative controls for your cell viability assay (e.g., a known cytotoxic agent). |
Data Presentation
Table 1: Clinical Efficacy of this compound in RET Fusion-Positive NSCLC (ARROW Study) Data from a multicenter, open-label, multi-cohort study. Efficacy determined by a Blinded Independent Review Committee.
| Patient Cohort | Overall Response Rate (ORR) | 95% Confidence Interval (CI) | Median Duration of Response (DoR) |
| Treatment-Naïve (n=107) | 78% | 68% - 85% | 13.4 months |
| Previously Treated with Platinum Chemotherapy (n=130) | 63% | 54% - 71% | 38.8 months |
Table 2: Definitions of MET Amplification by Different Assays Cutoff values can vary between studies and clinical trials. These are commonly cited examples.
| Assay | Parameter | Definition of Amplification | Reference |
| FISH | MET/CEP7 Ratio | Low: ≥1.8 to ≤2.2Intermediate: >2.2 to <4.0High: ≥4.0 | [8][10] |
| Gene Copy Number (GCN) | ≥ 5 copies per cell | [10] | |
| NGS | Gene Copy Number (GCN) | ≥ 5 (based on TATTON trial criteria) | [14][18] |
| Fold Change | > 1.6-fold change relative to normal controls | [12] |
Experimental Protocols
Protocol 1: Detection of MET Amplification by Fluorescence In Situ Hybridization (FISH)
-
Sample Preparation: Prepare 4-5 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks and mount them on positively charged glass slides.
-
Deparaffinization and Pretreatment:
-
Deparaffinize the slides in xylene.
-
Rehydrate through a series of graded ethanol washes.
-
Perform heat-induced epitope retrieval in a citrate buffer.
-
Digest the tissue with a protease solution (e.g., pepsin) to allow probe penetration.
-
-
Probe Hybridization:
-
Apply a dual-color FISH probe mix containing a probe for the MET gene locus (e.g., SpectrumOrange) and a probe for the chromosome 7 centromere (CEP7) (e.g., SpectrumGreen).
-
Co-denature the probe and the target DNA on the slide by heating to ~75°C for 5-10 minutes.
-
Hybridize overnight at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Wash the slides in a stringent wash buffer (e.g., 2x SSC with 0.3% NP-40) at ~72°C to remove non-specifically bound probes.
-
Perform a final wash in a less stringent buffer (e.g., 2x SSC) at room temperature.
-
-
Counterstaining and Visualization:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount a coverslip using an anti-fade mounting medium.
-
Visualize the signals using a fluorescence microscope equipped with appropriate filters.
-
-
Scoring and Interpretation:
-
Count the number of MET (red) and CEP7 (green) signals in at least 50-100 non-overlapping tumor cell nuclei.
-
Calculate the average MET GCN per cell and the average MET/CEP7 ratio.
-
Interpret the results based on predefined criteria (see Table 2).[8][10] MET amplification is generally defined by a MET/CEP7 ratio > 2.0 or an average GCN > 5.0.[18]
-
Protocol 2: Cell Viability Assay to Test Combination Therapy (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed this compound-resistant cells (with confirmed MET amplification) in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound, the MET inhibitor, and the combination of both drugs in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the drugs or vehicle control (e.g., 0.1% DMSO). Include wells with medium only for background measurement.
-
-
Incubation: Incubate the plate for 72 hours (or another empirically determined time point) at 37°C in a humidified, 5% CO₂ incubator.
-
ATP Measurement (CellTiter-Glo® Luminescent Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the drug concentration to generate dose-response curves and calculate IC₅₀ values.
-
Analyze the combination data for synergy using appropriate software (e.g., CompuSyn).
-
Visualizations
Caption: MET amplification bypasses this compound's inhibition of RET signaling.
Caption: Workflow for identifying and validating MET-driven resistance.
Caption: Logic for combining this compound with a MET inhibitor.
References
- 1. Clinical Review - this compound (Gavreto) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound targeted therapy achieves benefits for patients with RET gene fusions across cancer types | MD Anderson Cancer Center [mdanderson.org]
- 3. researchgate.net [researchgate.net]
- 4. esmo.org [esmo.org]
- 5. FDA approves this compound for lung cancer with RET gene fusions | FDA [fda.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting MET Amplification: Opportunities and Obstacles in Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Non-small cell lung cancer with MET amplification: review of epidemiology, associated disease characteristics, testing procedures, burden, and treatments [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. lung.org [lung.org]
- 14. MET amplification identified by next-generation sequencing and its clinical relevance for MET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MET alterations detection platforms and clinical implications in solid tumors: a comprehensive review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming MET-dependent resistance to selective RET inhibition in patients with RET fusion-positive lung cancer by combining selpercatinib with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Selpercatinib and capmatinib combination promotes sustained complete response in novel ISOC1-RET fusion lung cancer after resistance to RET inhibitor via MET amplification: Case Report [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Structural basis of acquired resistance to selpercatinib and this compound mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncologynewscentral.com [oncologynewscentral.com]
Validation & Comparative
Validating the efficacy of Pralsetinib against different RET fusion partners
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pralsetinib's efficacy against various RET fusion partners, supported by experimental data from preclinical and clinical studies. The information is intended to inform research and development efforts in the field of targeted oncology.
Executive Summary
This compound (GAVRETO®) is a potent and selective oral inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1][2] Oncogenic RET fusions are drivers in a subset of non-small cell lung cancers (NSCLC), thyroid cancers, and other solid tumors.[3][4][5] Clinical data, primarily from the pivotal ARROW trial, has demonstrated that this compound induces rapid, robust, and durable anti-tumor responses across a wide range of RET fusion-positive solid tumors, irrespective of the specific fusion partner.[5][6][7]
Comparative Efficacy of this compound
The efficacy of this compound has been extensively evaluated in the multi-cohort, open-label, phase I/II ARROW study (NCT03037385).[3][8][9] The following tables summarize the key efficacy data in patients with RET fusion-positive tumors.
Table 1: Efficacy of this compound in RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
| Patient Cohort | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Treatment-Naïve | 72% (95% CI: 60-82)[3] | Not Reached[3] | 13.0 months[3] |
| Previously Treated with Platinum-Based Chemotherapy | 59% (95% CI: 50-67)[3] | 22.3 months[3] | 16.5 months[3] |
| Overall Efficacy Population (N=281) | 70.3% (95% CI: 64.3-75.8)[8] | 19.1 months (95% CI: 14.5-27.9)[8] | 13.1 months (95% CI: 11.4-16.8)[8] |
Table 2: Efficacy of this compound in Other RET Fusion-Positive Solid Tumors
| Tumor Type | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Various Solid Tumors (excluding NSCLC and thyroid cancer) | 57% (95% CI: 35-77)[6][7] | 12 months[6][7] | 7 months[6][7] |
| Thyroid Cancer | 91% (95% CI: 59-100)[4] | Not Reached | Not Reported |
| Pancreatic Cancer, Cholangiocarcinoma, Sarcoma, Neuroendocrine Tumors, etc. | Responses observed across various tumor types[5][10][11][12] | 11.1 months (95% CI: 5.5-25.1)[10][11] | 7 months (95% CI: 3.9-12.8)[10][11] |
Notably, responses to this compound have been observed regardless of the specific RET fusion partner, with common partners including KIF5B, CCDC6, and NCOA4.[1][4][6][7] Preclinical studies have shown that this compound potently inhibits various RET fusions with IC50 values in the sub-nanomolar range.[2][13]
Experimental Protocols
The validation of this compound's efficacy relies on a combination of preclinical and clinical experimental designs.
Preclinical Evaluation
-
In Vitro Kinase Assays: Purified wild-type and mutant RET kinase domains, along with various RET fusion proteins (e.g., KIF5B-RET, CCDC6-RET), are used to determine the half-maximal inhibitory concentration (IC50) of this compound. These assays quantify the direct inhibitory effect of the drug on the kinase's enzymatic activity. This compound has demonstrated IC50 values of less than 0.5 nM for oncogenic RET fusions.[13]
-
Cell-Based Proliferation Assays: Cancer cell lines engineered to express specific RET fusions are cultured in the presence of varying concentrations of this compound. The effect on cell viability and proliferation is measured to determine the cellular IC50.
-
In Vivo Tumor Models: Xenograft or patient-derived xenograft (PDX) models, where human tumor cells with specific RET fusions are implanted into immunocompromised mice, are utilized.[14][15] These models allow for the in vivo assessment of this compound's anti-tumor activity, pharmacokinetics, and pharmacodynamics.
Clinical Trial Protocol: The ARROW Study
The ARROW trial (NCT03037385) is a phase 1/2, multi-cohort, open-label study that evaluated the safety and efficacy of this compound in patients with RET-altered solid tumors.[3][8]
-
Patient Population: Eligible patients were adults with locally advanced or metastatic solid tumors harboring a RET gene alteration, identified by a validated molecular assay.[3] Patients were enrolled into different cohorts based on tumor type and prior treatment history.
-
Treatment: this compound was administered orally at a starting dose of 400 mg once daily.[3]
-
Endpoints: The primary endpoints were Overall Response Rate (ORR) and safety.[8][11] Secondary endpoints included Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[8][11] Tumor responses were assessed by blinded independent central review according to RECIST v1.1 criteria.[8]
Visualizing the Science
The following diagrams illustrate the key pathways and processes involved in this compound's mechanism of action and its evaluation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Safety and efficacy of this compound in RET fusion-positive non-small-cell lung cancer including as first-line therapy: update from the ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. This compound targeted therapy achieves benefits for patients with RET gene fusions across cancer types | MD Anderson Cancer Center [mdanderson.org]
- 6. Pan-cancer efficacy of this compound in patients with RET fusion-positive solid tumors from the phase 1/2 ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pan-cancer efficacy of this compound in patients with RET fusion–positive solid tumors from the phase 1/2 ARROW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound in patients with advanced <em>RET</em>-fusion-positive NSCLC: Final data from the phase 1/2 ARROW study. - ASCO [asco.org]
- 9. Blueprint Medicines Presents ARROW Trial Data for GAVRETO® (this compound) Highlighting Durable Clinical Activity in Patients with Metastatic RET Fusion-Positive Non-Small Cell Lung Cancer and Other Advanced Solid Tumors [prnewswire.com]
- 10. Efficacy and safety of this compound in <em>RET</em> fusion-positive solid tumors: Final data from the ARROW trial. - ASCO [asco.org]
- 11. ascopubs.org [ascopubs.org]
- 12. This compound Shows Promise in Diverse RET Fusion-Positive Cancers | MedPage Today [medpagetoday.com]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.biologists.com [journals.biologists.com]
Pralsetinib vs. Older Multi-Kinase Inhibitors: A Head-to-Head Comparison for Researchers
In the landscape of targeted therapies for RET fusion-positive cancers, the emergence of highly selective RET inhibitors like pralsetinib has marked a significant advancement over older, less specific multi-kinase inhibitors (MKIs). This guide provides a detailed, data-driven comparison of this compound with older MKIs such as cabozantinib and vandetanib, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a next-generation oral selective RET inhibitor, has demonstrated superior efficacy and a more manageable safety profile in patients with RET fusion-positive non-small cell lung cancer (NSCLC) and other solid tumors compared to older MKIs.[1] Clinical data from the pivotal ARROW trial highlights this compound's potent and durable anti-tumor activity, a stark contrast to the modest efficacy and higher toxicity associated with less selective inhibitors like cabozantinib and vandetanib.[1][2] This guide will delve into the preclinical and clinical data that underscore these differences, providing a comprehensive resource for understanding the therapeutic advantages of selective RET inhibition.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the performance of this compound with older multi-kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | Target Kinase | IC50 (nM) | Key Off-Targets (IC50 in nM) |
| This compound | RET (wild-type) | 0.4 | VEGFR2 (>1,000), FGFR2 (>1,000), JAK1 (>1,000)[3] |
| CCDC6-RET fusion | 0.3 | ||
| Cabozantinib | RET | 5.2 | VEGFR2, MET, AXL, KIT, TIE2[4] |
| Vandetanib | RET | - | VEGFR, EGFR[4] |
Note: A lower IC50 value indicates greater potency.
Table 2: Clinical Efficacy in RET Fusion-Positive NSCLC
| Inhibitor | Clinical Trial | Treatment Line | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | ARROW (Phase 1/2) | Treatment-naïve | 79%[5] | 13.0 months[5] |
| Previously treated with platinum chemotherapy | 62%[5] | 16.5 months[5] | ||
| Cabozantinib | Phase 2 (NCT01639508) | Previously treated | 28%[6] | 5.5 months[7] |
| Vandetanib | Phase 2 (Japanese study) | Previously treated | 53%[7][8] | 4.7 months[8] |
| Phase 2 (Korean study) | Previously treated | 18%[5][9] | 4.5 months[5][9] |
Table 3: Common Treatment-Related Adverse Events (Grade ≥3)
| Adverse Event | This compound (ARROW) | Cabozantinib (Phase 2) | Vandetanib (Japanese study) |
| Neutropenia/Decreased Neutrophil Count | 33.8%[2] | - | - |
| Anemia | 35.3%[2] | - | - |
| Hypertension | - | - | 58%[8] |
| Increased ALT/AST | - | 8% (ALT), 8% (AST)[6] | - |
| Diarrhea | - | - | 11%[8] |
| Rash | - | - | 16%[8] |
| QTc Prolongation | - | - | 11%[8] |
Signaling Pathways
The diagrams below illustrate the targeted signaling pathway of this compound and the broader kinase inhibition profile of older multi-kinase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
This assay is used to determine the concentration of an inhibitor required to block the activity of a specific kinase by 50% (IC50).
Protocol:
-
Reagent Preparation: A reaction mixture is prepared containing the purified recombinant target kinase (e.g., RET), a suitable kinase buffer, a specific substrate (peptide or protein), and ATP. For radiometric assays, [γ-32P]ATP is used. For non-radiometric assays, ATP is used in conjunction with a detection system that measures ADP production or substrate phosphorylation via antibodies.
-
Inhibitor Preparation: The test inhibitor (e.g., this compound, cabozantinib) is serially diluted to a range of concentrations.
-
Incubation: The kinase is pre-incubated with the various concentrations of the inhibitor for a defined period to allow for binding.
-
Kinase Reaction: The kinase reaction is initiated by adding the ATP and substrate mixture to the kinase-inhibitor solution. The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA (to chelate Mg2+, a necessary cofactor for kinases) or by spotting the reaction mixture onto a membrane that binds the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this is done by measuring the incorporation of 32P into the substrate using a scintillation counter or phosphorimager.[10][11] In non-radiometric assays, this can be done using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or an ELISA-based approach with a phospho-specific antibody.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.
Protocol:
-
Cell Seeding: Cancer cells harboring a RET fusion are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[12][13]
-
Inhibitor Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test inhibitor (e.g., this compound, cabozantinib). Control wells receive medium with the vehicle (e.g., DMSO).
-
Incubation: The plate is incubated for a period that allows for multiple cell doublings (typically 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[14]
-
Formazan Formation: The plate is incubated for another 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble tetrazolium salt into an insoluble purple formazan product (for MTT) or a soluble formazan (for MTS).[12][13]
-
Solubilization (for MTT assay): If MTT is used, a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[13] This step is not necessary for the MTS assay as the product is already soluble.
-
Absorbance Reading: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm for MTT or 490 nm for MTS.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells. An IC50 value, the concentration of inhibitor that reduces cell viability by 50%, is then determined.
In Vivo Tumor Models (Patient-Derived Xenografts - PDX)
PDX models involve the implantation of patient tumor tissue into immunodeficient mice and are considered more clinically relevant than cell-line-derived xenografts.
Protocol:
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from a patient with a RET fusion-positive cancer, typically from a surgical resection or biopsy, under sterile conditions.[15][16]
-
Implantation: The tumor tissue is cut into small fragments (e.g., 2-3 mm³) and surgically implanted, usually subcutaneously, into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mouse).[16][17]
-
Tumor Engraftment and Growth: The mice are monitored regularly for tumor growth. The time to engraftment and the growth rate can vary significantly between different patient tumors.
-
Passaging: Once the initial tumor (F0 generation) reaches a certain size (e.g., 1000-1500 mm³), it is harvested and can be passaged into subsequent generations of mice (F1, F2, etc.) to expand the model for preclinical studies.[16]
-
Preclinical Efficacy Studies: Once a sufficient number of mice with established tumors of a certain size are available, they are randomized into different treatment groups. These groups typically include a vehicle control and one or more experimental arms with different doses of the test drug (e.g., this compound).
-
Treatment and Monitoring: The mice are treated with the assigned therapy for a defined period. Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and overall health of the mice are also monitored.
-
Study Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predetermined size or at a set time point. The mice are then euthanized, and the tumors are excised, weighed, and can be used for further analyses, such as histology, immunohistochemistry, or genomic analysis, to assess the drug's effect on the tumor microenvironment and signaling pathways.
Conclusion
The data presented in this guide clearly illustrate the superior efficacy and selectivity of this compound compared to older multi-kinase inhibitors for the treatment of RET fusion-positive cancers. The higher overall response rates and longer progression-free survival observed with this compound in clinical trials, coupled with its more favorable safety profile, underscore the significant therapeutic advantage of a targeted, selective approach to RET inhibition. For researchers and drug development professionals, these findings highlight the importance of precision oncology and provide a strong rationale for the continued development of highly selective kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for the treatment of a RET-positive advanced non-small-cell lung cancer patient harboring both ANK-RET and CCDC6-RET fusions with coronary heart disease: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vandetanib in pretreated patients with advanced non-small cell lung cancer-harboring RET rearrangement: a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decade in review: a new era for RET-rearranged lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. RET Fusion: Joining the Ranks of Targetable Molecular Drivers in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro protein kinase assay [bio-protocol.org]
- 11. In vitro kinase assay [bio-protocol.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchhub.com [researchhub.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 17. blog.crownbio.com [blog.crownbio.com]
Pralsetinib's Anti-Tumor Efficacy: A Comparative Analysis Across Diverse Cancer Types
A comprehensive review of pralsetinib's clinical performance, experimental protocols, and mechanism of action in RET-altered cancers, offering a comparative perspective for researchers and drug development professionals.
This compound, a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase, has demonstrated significant anti-tumor activity across a spectrum of cancers harboring RET gene alterations.[1][2] This guide provides a detailed cross-validation of this compound's efficacy in various tumor types, a comparison with alternative therapies, and an in-depth look at the experimental methodologies that underpin these findings.
Mechanism of Action: Targeting the RET Signaling Cascade
This compound functions as an ATP-competitive small-molecule inhibitor of the RET receptor tyrosine kinase.[3] In normal physiology, the RET signaling pathway is crucial for cell growth, differentiation, and survival.[4][5] However, oncogenic RET fusions and mutations lead to constitutive, ligand-independent activation of the RET kinase, driving uncontrolled cell proliferation through downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[3][4][5] this compound selectively binds to the ATP-binding pocket of both wild-type and mutated RET kinases, effectively blocking these downstream signals and inducing apoptosis in cancer cells.[4][5]
Clinical Efficacy of this compound: The ARROW Trial
The pivotal Phase 1/2 ARROW trial (NCT03037385) has been instrumental in evaluating the safety and efficacy of this compound across various RET-altered solid tumors.[2][6][7]
Non-Small Cell Lung Cancer (NSCLC)
In patients with RET fusion-positive NSCLC, this compound has demonstrated robust and durable responses.
| Patient Cohort | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Previously Platinum-Treated | 61% - 62%[8][9][10] | 22.3 months[9] | 13.1 months[11][12] | 44.3 months[11][12] |
| Treatment-Naïve | 70% - 88%[8][9][10] | Not Reached[8][9] | 25.9 months (US)[11][12] | Not Reached |
Thyroid Carcinoma
This compound has shown significant activity in patients with RET-mutant medullary thyroid cancer (MTC).
| Patient Cohort | Overall Response Rate (ORR) |
| Previously Treated with Cabozantinib or Vandetanib | 60%[13][14] |
| Treatment-Naïve (not candidates for standard therapy) | 74%[13][14][15] |
Other RET Fusion-Positive Solid Tumors
A basket cohort in the ARROW trial, which included various solid tumors with RET fusions (excluding NSCLC and thyroid cancer), also showed promising results.[2][16]
| Tumor Types | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Pan-Tumor (12 different types) | 46.4% - 57%[2][16][17][18] | 11.1 - 19.0 months[9][17][18][19] | 7 months[2][16][17][18] | 10.3 - 14 months[2][16][17][18] |
| Pancreatic Cancer | 100% (5/5 patients)[17][18] | - | - | - |
| Cholangiocarcinoma | 67% (2/3 patients)[19] | - | - | - |
Comparative Landscape: this compound vs. Other RET Inhibitors and Standard of Care
The treatment landscape for RET-altered cancers has evolved with the introduction of selective RET inhibitors.
| Treatment | Cancer Type | Efficacy Highlights |
| This compound (Gavreto) | RET fusion+ NSCLC | ORR: 61-88%[8][9][10] |
| RET-mutant MTC | ORR: 60-74%[13][14][15] | |
| Selpercatinib (Retevmo) | RET fusion+ NSCLC | ORR: 64-90%[8][20] |
| RET-mutant MTC | ORR: 69-73%[14] | |
| Cabozantinib/Vandetanib | Medullary Thyroid Cancer | Standard of care prior to selective RET inhibitors.[15][21][22] |
| Chemotherapy (Pemetrexed-based) | RET fusion+ NSCLC | Considered a subsequent line of treatment after selective RET inhibitors.[2][4] |
A matching-adjusted indirect comparison of this compound and selpercatinib in RET fusion-positive NSCLC suggested similar outcomes, though some differences in progression-free survival and adverse event profiles were noted.[23]
Experimental Protocols: The ARROW Study Design
The ARROW trial is a multi-cohort, open-label, Phase 1/2 study.[7]
-
Phase 1 (Dose Escalation): Established the recommended Phase 2 dose of 400 mg once daily.[6]
-
Phase 2 (Dose Expansion): Enrolled patients into specific cohorts based on tumor type and RET alteration status.[6]
Key Eligibility Criteria: [7][24]
-
Adults (≥18 years) with pathologically confirmed, unresectable or metastatic solid tumors.
-
Documented RET gene alteration (fusion or mutation) identified through validated testing.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.
-
Specific cohorts for NSCLC included both treatment-naïve and previously platinum-chemotherapy-treated patients.
-
MTC cohorts included patients previously treated with cabozantinib and/or vandetanib, as well as those who were treatment-naïve.
-
Primary: Overall Response Rate (ORR) assessed by a blinded independent central review per RECIST v1.1, and safety.
-
Secondary: Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).
Conclusion
This compound has established itself as a valuable targeted therapy for patients with a variety of RET-altered cancers, demonstrating significant and durable anti-tumor activity. Its efficacy, particularly in NSCLC and MTC, provides a critical treatment option. Ongoing research and real-world data will continue to refine its role in the evolving landscape of precision oncology. The need for broad genomic testing to identify patients who may benefit from RET-targeted therapies is paramount.[23][25]
References
- 1. onclive.com [onclive.com]
- 2. RET Fusion-Positive Non-small Cell Lung Cancer: The Evolving Treatment Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Registrational dataset from the phase I/II ARROW trial of this compound (BLU-667) in patients (pts) with advanced RET fusion+ non-small cell lung cancer (NSCLC). - ASCO [asco.org]
- 7. This compound for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and Selpercatinib Evaluated as Treatment for Patients with RET Gene Fusion–Positive NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 9. Blueprint Medicines Presents ARROW Trial Data for GAVRETO® (this compound) Highlighting Durable Clinical Activity in Patients with Metastatic RET Fusion-Positive Non-Small Cell Lung Cancer and Other Advanced Solid Tumors [prnewswire.com]
- 10. Non-small-cell lung cancer: how to manage RET-positive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Efficacy and safety of this compound in patients with advanced <em>RET</em>-fusion-positive NSCLC: Final data from the phase 1/2 ARROW study. - ASCO [asco.org]
- 13. targetedonc.com [targetedonc.com]
- 14. Current Guidelines for Management of Medullary Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. patientpower.info [patientpower.info]
- 16. Pan-cancer efficacy of this compound in patients with RET fusion-positive solid tumors from the phase 1/2 ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Efficacy and safety of this compound in <em>RET</em> fusion-positive solid tumors: Final data from the ARROW trial. - ASCO [asco.org]
- 19. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Retsevmo (selpercatinib) vs Gavreto (this compound) | Everyone.org [everyone.org]
- 21. Medullary Thyroid Carcinoma Guidelines: Guidelines Summary, Diagnosis, Primary Treatment [emedicine.medscape.com]
- 22. Treatment of RET-Positive Advanced Medullary Thyroid Cancer with Multi-Tyrosine Kinase Inhibitors—A Retrospective Multi-Center Registry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Matching-adjusted indirect comparison of selpercatinib and this compound in RET fusion–positive non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the differential response to Pralsetinib and Selpercatinib based on RET mutation type
A detailed examination of the differential response to two leading RET inhibitors, Pralsetinib and Selpercatinib, based on the specific type of RET gene alteration. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by clinical and preclinical data.
The landscape of targeted cancer therapy has been significantly advanced by the development of potent and selective inhibitors of the Rearranged during Transfection (RET) kinase, a key oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). This compound and Selpercatinib are two such inhibitors that have demonstrated remarkable clinical activity. However, their efficacy can be influenced by the specific type of RET alteration, including different fusion partners and the presence of primary or acquired resistance mutations. This guide provides a detailed comparison of this compound and Selpercatinib, focusing on their differential response based on RET mutation type, supported by data from pivotal clinical trials and in vitro studies.
Clinical Efficacy in RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
Both this compound and Selpercatinib have shown impressive overall response rates (ORR) in patients with RET fusion-positive NSCLC, as demonstrated in the ARROW and LIBRETTO-001 clinical trials, respectively.[1][2] While direct head-to-head comparisons are limited, data from these trials provide valuable insights into their efficacy in both treatment-naïve and previously treated patient populations.
| Clinical Trial | Drug | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| ARROW | This compound | Treatment-Naïve | 72% - 88% | 9.1 - 13.1 months |
| Previously Platinum-Treated | 59% - 62% | 16.5 - 17.1 months | ||
| LIBRETTO-001 | Selpercatinib | Treatment-Naïve | 83% - 85% | 22.0 months |
| Previously Platinum-Treated | 61% - 64% | 16.5 - 26.2 months |
Table 1: Comparison of clinical efficacy of this compound and Selpercatinib in RET fusion-positive NSCLC.
Notably, clinical responses to both inhibitors appear to be durable and are generally observed irrespective of the specific RET fusion partner, with common partners including KIF5B and CCDC6.[3][4][5]
Clinical Efficacy in RET-Mutant Medullary Thyroid Cancer (MTC)
In patients with RET-mutant MTC, both drugs have also demonstrated significant clinical benefit.
| Clinical Trial | Drug | Patient Population | Overall Response Rate (ORR) |
| ARROW | This compound | Treatment-Naïve | 71% |
| Previously Treated (Cabozantinib or Vandetanib) | 60% | ||
| LIBRETTO-001 | Selpercatinib | Treatment-Naïve | 73% |
| Previously Treated (Cabozantinib or Vandetanib) | 69% |
Table 2: Comparison of clinical efficacy of this compound and Selpercatinib in RET-mutant MTC.
Differential Response to Acquired Resistance Mutations
A key differentiator between this compound and Selpercatinib lies in their activity against acquired resistance mutations that can emerge during treatment. In vitro studies have elucidated the differential sensitivity to specific RET kinase domain mutations.
| RET Mutation | Location | This compound Activity | Selpercatinib Activity |
| L730V/I | Roof | Resistant | Sensitive |
| G810C/S/R | Solvent Front | Resistant | Resistant |
| Y806C/N | Hinge | Resistant | Resistant |
Table 3: In vitro activity of this compound and Selpercatinib against common RET resistance mutations.
The emergence of "roof" mutations at the L730 residue confers resistance to this compound, while these mutations remain sensitive to Selpercatinib.[6] This suggests a potential sequential treatment strategy where Selpercatinib could be effective in patients who progress on this compound due to these specific mutations.[6] Conversely, mutations at the "solvent front" (G810) and "hinge" (Y806) regions of the RET kinase domain lead to resistance to both drugs, highlighting the need for next-generation RET inhibitors.[7][8]
Below is a more detailed breakdown of the half-maximal inhibitory concentrations (IC50) for each drug against various RET mutations from preclinical studies.
| RET Alteration | This compound IC50 (nM) | Selpercatinib IC50 (nM) | Fold Change vs. Wild-Type (this compound) | Fold Change vs. Wild-Type (Selpercatinib) |
| KIF5B-RET (WT) | ~0.3-0.5 | ~0.4-0.9 | - | - |
| L730V | >100 | ~5-10 | ~200-300x | ~5-10x |
| L730I | >100 | ~5-10 | ~200-300x | ~5-10x |
| G810C | ~20-35 | ~30-50 | ~40-70x | ~30-50x |
| G810S | ~15-25 | ~25-40 | ~30-50x | ~25-40x |
| G810R | >100 | >100 | >200x | >100x |
| Y806C | >100 | >100 | >200x | >100x |
| Y806N | >100 | >100 | >200x | >100x |
Table 4: In vitro IC50 values of this compound and Selpercatinib against wild-type and mutant RET fusions. (Note: Exact IC50 values can vary between studies and experimental conditions).
Signaling Pathways and Mechanisms of Action
This compound and Selpercatinib are both potent and selective ATP-competitive inhibitors of the RET kinase. By binding to the ATP-binding pocket of the RET kinase domain, they block its catalytic activity, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.
Caption: RET signaling pathway and points of inhibition by this compound and Selpercatinib.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the RET kinase.
-
Reagents and Materials: Recombinant human RET kinase domain (wild-type and mutants), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer, this compound, Selpercatinib, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of this compound and Selpercatinib. b. In a 96-well plate, add the recombinant RET kinase, the substrate peptide, and the respective inhibitor dilution to the kinase buffer. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminometer. f. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro RET kinase inhibition assay.
Cell Viability Assay (Cell-Based Assay)
This assay assesses the effect of the inhibitors on the proliferation and survival of cancer cells harboring specific RET alterations.
-
Cell Lines: Use cancer cell lines endogenously expressing RET fusions (e.g., NSCLC cell lines with KIF5B-RET or CCDC6-RET) or engineered cell lines (e.g., Ba/F3 cells) expressing different RET mutants.
-
Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound or Selpercatinib. c. Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator. d. Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®). e. Measure the absorbance or fluorescence using a plate reader. f. Normalize the results to untreated control cells and calculate the IC50 values.
Immunoblotting for RET Phosphorylation
This technique is used to confirm the on-target activity of the inhibitors by measuring the phosphorylation status of RET and its downstream effectors.
-
Procedure: a. Treat RET-driven cancer cells with this compound or Selpercatinib at various concentrations for a specific duration (e.g., 2 hours). b. Lyse the cells to extract total proteins. c. Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF). d. Probe the membrane with primary antibodies specific for phosphorylated RET (p-RET), total RET, phosphorylated ERK (p-ERK), total ERK, etc. e. Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). f. Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the p-RET signal with increasing inhibitor concentration indicates target engagement.
Caption: General workflow for an immunoblotting experiment.
Conclusion
This compound and Selpercatinib are both highly effective targeted therapies for patients with RET-altered cancers. While their overall efficacy in treatment-naïve and previously treated populations with common RET fusions and mutations is comparable, a key distinction emerges in the context of acquired resistance. The differential sensitivity to the L730V/I "roof" mutations provides a rationale for potential sequential therapy with Selpercatinib following this compound failure in patients harboring these specific alterations. However, the shared resistance to "solvent front" and "hinge" mutations underscores the ongoing need for the development of novel RET inhibitors with a broader activity spectrum against clinically relevant resistance mechanisms. The choice between these two agents may also be influenced by their distinct safety profiles, which should be considered in individual patient management.
References
- 1. onclive.com [onclive.com]
- 2. onclive.com [onclive.com]
- 3. Pan-cancer efficacy of this compound in patients with RET fusion-positive solid tumors from the phase 1/2 ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matching-adjusted indirect comparison of selpercatinib and this compound in RET fusion–positive non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Advanced RET Fusion–Positive NSCLC ARROW Trial - The ASCO Post [ascopost.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Structural basis of acquired resistance to selpercatinib and this compound mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Biomarker Validation for Predicting Pralsetinib Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting patient response to Pralsetinib, a selective RET inhibitor. It includes an objective analysis of biomarker detection methodologies, supporting experimental data, and a review of alternative therapeutic options.
Introduction to this compound and RET-Altered Cancers
This compound (brand name Gavreto®) is a potent and selective oral inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3] Genetic alterations in the RET gene, primarily gene fusions and activating point mutations, are oncogenic drivers in a variety of cancers, most notably non-small cell lung cancer (NSCLC) and thyroid cancers.[3][4][5] These alterations lead to constitutive activation of the RET protein, triggering downstream signaling pathways like MAPK/ERK, PI3K/AKT, and JAK/STAT, which promote cell proliferation, survival, and migration.[2] this compound is designed to specifically target these aberrant RET proteins, thereby inhibiting tumor growth.[2][3] The identification of patients with RET alterations is therefore critical for selecting appropriate candidates for this compound therapy.
Predictive Biomarkers for this compound Response
The primary biomarkers for predicting response to this compound are the presence of RET gene fusions or specific activating mutations.
-
RET Gene Fusions: These occur when a portion of the RET gene breaks off and joins with another gene, creating a fusion protein with a constitutively active kinase domain.[5] The most common fusion partners in NSCLC are KIF5B and CCDC6.[5] RET fusions are found in approximately 1-2% of NSCLC cases.[5]
-
RET Point Mutations: These are single nucleotide changes in the RET gene that lead to a constitutively active protein. They are the primary driver in most cases of medullary thyroid cancer (MTC).[4]
Comparison of Biomarker Detection Methodologies
The accurate detection of RET alterations is paramount for patient selection. The three main methodologies employed are Fluorescence In Situ Hybridization (FISH), Immunohistochemistry (IHC), and Next-Generation Sequencing (NGS).
| Methodology | Analyte | Principle | Advantages | Disadvantages |
| Fluorescence In Situ Hybridization (FISH) | DNA | Uses fluorescently labeled probes that bind to specific DNA sequences to visualize gene rearrangements (break-apart probes). | Well-established method, relatively fast turnaround time. | Lower sensitivity for certain fusion partners, does not identify the specific fusion partner, can be challenging to interpret. |
| Immunohistochemistry (IHC) | Protein | Uses antibodies to detect the overexpression of the RET protein, which can be a surrogate marker for RET fusions. | Widely available, cost-effective, and rapid. | Low sensitivity and specificity for RET fusions, not reliable as a standalone diagnostic test. |
| Next-Generation Sequencing (NGS) | DNA & RNA | Sequences large portions of the genome or transcriptome to identify various genetic alterations, including fusions, mutations, insertions, and deletions. | High sensitivity and specificity, can identify known and novel fusion partners and other co-occurring mutations, allows for multiplexing (testing for multiple biomarkers simultaneously). | Higher cost, longer turnaround time, requires more complex bioinformatics analysis. |
Performance of Biomarker Detection Assays
| Assay | Sensitivity | Specificity | Key Considerations |
| FISH (Break-Apart) | ~83-95%[6][7] | High | Sensitivity can be lower for certain fusion partners like NCOA4.[1][2] False-negative results can occur.[6] |
| IHC | Highly variable (can be low)[7] | Low to moderate[1][2] | Not recommended as a standalone test for detecting RET fusions due to poor performance.[7] |
| DNA-based NGS | High | High | May not detect all fusions, especially those with intronic breakpoints. |
| RNA-based NGS | Very High | Very High | Considered the gold standard for detecting gene fusions as it directly sequences the fusion transcripts.[8] |
Experimental Protocols
Fluorescence In Situ Hybridization (FISH) for RET Rearrangements (Break-Apart Assay)
This protocol outlines the general steps for detecting RET gene rearrangements in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a break-apart FISH probe.
-
Slide Preparation:
-
Cut 4-5 µm thick FFPE tissue sections and mount them on positively charged slides.
-
Bake the slides at 60°C for at least 60 minutes.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 10 minutes each.
-
Rehydrate through a series of graded ethanol washes: 100% (twice), 95%, 85%, and 70% for 2 minutes each.
-
Wash in deionized water for 2 minutes.
-
-
Pre-treatment:
-
Immerse slides in a pre-treatment solution (e.g., citrate buffer, pH 6.0) and heat to 95-100°C for 15-30 minutes.
-
Allow slides to cool to room temperature.
-
Wash in deionized water.
-
-
Protease Digestion:
-
Incubate slides with a protease solution (e.g., pepsin) at 37°C for a time determined by tissue type and fixation (typically 10-30 minutes).
-
Wash in deionized water.
-
-
Dehydration:
-
Dehydrate slides through a series of graded ethanol washes (70%, 85%, 100%) for 2 minutes each and air dry.
-
-
Probe Application and Denaturation:
-
Apply the RET break-apart probe to the target area on the slide and cover with a coverslip.
-
Seal the coverslip with rubber cement.
-
Denature the slide and probe on a hot plate at 75-80°C for 5-10 minutes.
-
-
Hybridization:
-
Incubate the slides in a humidified chamber at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slides in a stringent wash buffer (e.g., 0.4x SSC with 0.3% IGEPAL) at 72°C for 2 minutes.
-
Wash in a less stringent wash buffer (e.g., 2x SSC with 0.1% IGEPAL) at room temperature for 1 minute.
-
-
Counterstaining and Mounting:
-
Apply a counterstain with DAPI (4',6-diamidino-2-phenylindole).
-
Mount with an anti-fade mounting medium.
-
-
Signal Interpretation:
-
Analyze the slides using a fluorescence microscope. In a normal cell, two fused (yellow or red/green) signals are observed. In a cell with a RET rearrangement, one fused signal and two separate red and green signals (a "break-apart" pattern) are seen. A minimum of 50-100 tumor cell nuclei should be scored.
-
Immunohistochemistry (IHC) for RET Protein Expression
This protocol provides a general workflow for detecting RET protein expression in FFPE tissue sections.
-
Slide Preparation and Deparaffinization:
-
As described in the FISH protocol (Steps 1 and 2).
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) and heating in a pressure cooker, steamer, or water bath. The time and temperature will depend on the specific antibody and tissue.
-
-
Peroxidase Blocking:
-
Incubate slides in a hydrogen peroxide solution to block endogenous peroxidase activity.
-
-
Blocking:
-
Incubate slides with a protein block or normal serum from the species of the secondary antibody to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody specific for the RET protein at a predetermined optimal dilution and time (e.g., 30-60 minutes at room temperature or overnight at 4°C).
-
-
Detection System:
-
Apply a polymer-based detection system containing a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Chromogen Application:
-
Apply a chromogen substrate (e.g., DAB - 3,3'-Diaminobenzidine) which will produce a colored precipitate at the site of the antigen-antibody reaction.
-
-
Counterstaining:
-
Counterstain the slides with hematoxylin to visualize the cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol and xylene washes.
-
Mount with a permanent mounting medium.
-
-
Interpretation:
-
Evaluate the staining intensity and percentage of positive tumor cells. A scoring system (e.g., H-score) may be used.
-
Next-Generation Sequencing (NGS) for RET Alterations
This outlines a typical workflow for identifying RET fusions and mutations using a targeted NGS panel.
-
Sample Preparation:
-
Extract DNA and/or RNA from FFPE tumor tissue or a liquid biopsy sample. The quality and quantity of the nucleic acids are critical.
-
-
Library Preparation:
-
For DNA: Fragment the DNA, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
For RNA: Convert RNA to cDNA. Then, prepare the library as with DNA.
-
Target Enrichment: Use a hybridization-based capture method with probes specifically designed to target the RET gene and other relevant cancer-related genes. This enriches the library for the regions of interest.
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform (e.g., Illumina or Ion Torrent). The sequencing depth should be sufficient for sensitive detection of low-frequency variants.
-
-
Bioinformatic Analysis:
-
Data Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the sequencing reads to a human reference genome.
-
Variant Calling:
-
For Mutations: Use variant calling algorithms to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in the RET gene.
-
For Fusions: Employ fusion detection algorithms that identify reads spanning the breakpoints of gene fusions.
-
-
Annotation and Filtering: Annotate the identified variants with information from various databases and filter out common germline polymorphisms and sequencing artifacts.
-
-
Interpretation and Reporting:
-
A molecular pathologist reviews the final list of variants to determine their clinical significance and generates a report.
-
Clinical Data for this compound and Alternatives
This compound (ARROW Trial)
The efficacy of this compound has been demonstrated in the multicenter, open-label, multi-cohort ARROW trial (NCT03037385).
| Patient Population | Overall Response Rate (ORR) | Duration of Response (DOR) | Progression-Free Survival (PFS) |
| Treatment-Naïve RET Fusion-Positive NSCLC | 70.3% | 19.1 months | 13.1 months |
| Previously Treated (Platinum-based chemo) RET Fusion-Positive NSCLC | 62% | 31.6 months | 26.2 months |
| Treatment-Naïve RET-Mutant MTC | 77.4% | Not Reached | Not Reached |
| Previously Treated RET-Mutant MTC | 55.7% | 25.8 months | 25.8 months |
| Previously Treated RET Fusion-Positive Thyroid Cancer | 90.9% | 23.6 months | 25.4 months |
Data from various publications of the ARROW trial.[6][7][9][10]
Alternative Therapies
Selpercatinib (brand name Retevmo®) is another highly selective RET inhibitor. The LIBRETTO-001 trial (NCT03157128) has shown its efficacy.
| Patient Population | Overall Response Rate (ORR) | Duration of Response (DOR) | Progression-Free Survival (PFS) |
| Treatment-Naïve RET Fusion-Positive NSCLC | 83% | 20.3 months | 22.0 months |
| Previously Treated (Platinum-based chemo) RET Fusion-Positive NSCLC | 62% | 31.6 months | 26.2 months |
Data from the LIBRETTO-001 trial.[1][4][11][12][13]
Before the advent of selective RET inhibitors, multi-kinase inhibitors with anti-RET activity were used. These are less specific and have more off-target side effects.
| Drug | Indication | Overall Response Rate (ORR) | Progression-Free Survival (PFS) |
| Cabozantinib | RET Fusion-Positive NSCLC, MTC | ~28% in NSCLC | ~5.5 months in NSCLC |
| Vandetanib | Medullary Thyroid Cancer | ~20% (hereditary MTC) | ~30.5 months (vs 19.3 for placebo) |
Data from various clinical trials.[2][5][8][14][15][16][17][18][19][20]
Signaling Pathways and Experimental Workflows
Conclusion
The validation of RET gene fusions and mutations as predictive biomarkers is essential for the effective use of this compound. While various methods are available for biomarker detection, RNA-based NGS is emerging as the gold standard due to its high sensitivity and specificity in identifying a wide range of RET alterations. The robust clinical data from the ARROW trial supports the use of this compound in patients with confirmed RET-altered tumors, offering a significant improvement over previous standard-of-care and less selective multi-kinase inhibitors. The continued development and validation of biomarker testing will be crucial for optimizing personalized treatment strategies for patients with RET-driven cancers.
References
- 1. Final Results of LIBRETTO-001 Selpercatinib in RET Fusion-Positive NSCLC - The ASCO Post [ascopost.com]
- 2. Response to Cabozantinib in Patients with RET Fusion-Positive Lung Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Patients with Advanced/Metastatic Rearranged During Transfection (RET)-Altered Thyroid Cancer: Updated Efficacy and Safety Data from the ARROW Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Vandetanib for the treatment of metastatic medullary thyroid cancer. | UCSF Medical Education [meded.ucsf.edu]
- 9. Blueprint Medicines Presents ARROW Trial Data for GAVRETO® (this compound) Highlighting Durable Clinical Activity in Patients with Metastatic RET Fusion-Positive Non-Small Cell Lung Cancer and Other Advanced Solid Tumors [prnewswire.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. A Phase II Study of Cabozantinib in Patients With MET-Altered Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. onclive.com [onclive.com]
- 20. Clinical Utility of Cabozantinib in the Treatment of Locally Advanced or Metastatic Differentiated Thyroid Carcinoma: Patient Selection and Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Adverse Event Profiles of Pralsetinib and Selpercatinib
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Safety and Tolerability of Two Selective RET Inhibitors
The advent of selective RET (Rearranged during Transfection) inhibitors has revolutionized the treatment landscape for patients with RET-altered cancers. Pralsetinib and Selpercatinib, two highly potent and selective RET tyrosine kinase inhibitors, have demonstrated significant clinical efficacy. However, a comprehensive understanding of their distinct adverse event (AE) profiles is crucial for optimizing patient management and informing future drug development. This guide provides a detailed comparative analysis of the safety profiles of this compound and Selpercatinib, supported by data from pivotal clinical trials and real-world evidence.
Comparative Analysis of Adverse Events
The following tables summarize the incidence of treatment-related adverse events (TRAEs) reported in the pivotal clinical trials for this compound (ARROW study) and Selpercatinib (LIBRETTO-001 study), as well as findings from a real-world study utilizing the FDA Adverse Event Reporting System (FAERS).[1][2][3][4][5]
Table 1: Common Treatment-Related Adverse Events (All Grades, %)
| Adverse Event | This compound (ARROW) | Selpercatinib (LIBRETTO-001) |
| Increased Aspartate Aminotransferase (AST) | 31 - 46% | 25% |
| Anemia | 22 - 43% | - |
| Increased Alanine Aminotransferase (ALT) | 21 - 35% | 24% |
| Hypertension | 20 - 27% | 23% |
| Constipation | 21% | - |
| Neutropenia | - | - |
| Dry Mouth | - | 33% |
| Diarrhea | - | 20% |
| Fatigue | - | 17% |
Note: Data is compiled from multiple reports of the respective clinical trials with varying patient populations and follow-up times. A hyphen (-) indicates that the AE was not reported among the most common AEs in the cited sources.
Table 2: Common Grade ≥3 Treatment-Related Adverse Events (%)
| Adverse Event | This compound (ARROW) | Selpercatinib (LIBRETTO-001) |
| Neutropenia | 18% | - |
| Hypertension | 11 - 18% | - |
| Anemia | 10% | - |
| Increased Aspartate Aminotransferase (AST) | - | - |
| Increased Alanine Aminotransferase (ALT) | - | - |
Note: Data is compiled from multiple reports of the respective clinical trials with varying patient populations and follow-up times. A hyphen (-) indicates that the AE was not reported among the most common Grade ≥3 AEs in the cited sources. A matching-adjusted indirect comparison of the two trials suggested that Grade ≥3 TRAEs were reported in 62.6% of patients treated with this compound and 39.3% of patients treated with selpercatinib.[4][5]
Key Differences in Adverse Event Profiles from Real-World Data
A study based on the FDA Adverse Events Reporting System (FAERS) provided insights into the real-world safety profiles of this compound and Selpercatinib.[1][3][6] This analysis revealed some notable differences:
-
This compound was associated with a significantly higher risk of:
-
Selpercatinib was associated with a significantly higher risk of:
Unexpected adverse events were also reported, with rhabdomyolysis, myocardial injury, and cognitive disorders associated with this compound, while pulmonary embolism, deep vein thrombosis, and pericardial effusion were linked to Selpercatinib.[1][2][3][6] Hospitalization rates for severe AEs were notably higher for this compound compared to Selpercatinib (29.18% vs. 22.50%).[1][3]
Experimental Protocols
The safety data for this compound and Selpercatinib were primarily generated from the multi-cohort, open-label, phase 1/2 ARROW trial (NCT03037385) for this compound and the phase 1/2 LIBRETTO-001 trial (NCT03157128) for Selpercatinib.[7][8][9][10][11][12][13][14][15]
Clinical Trial Methodologies for Adverse Event Assessment
In both the ARROW and LIBRETTO-001 trials, adverse events were systematically monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
This compound (ARROW Trial):
-
Patient Population: Patients with RET fusion-positive non-small-cell lung cancer (NSCLC) and other advanced solid tumors.[7][8][11][14][15]
-
Dosage: this compound was administered orally at a dose of 400 mg once daily.[14]
-
AE Monitoring: Safety assessments, including physical examinations, vital signs, and laboratory tests (hematology, chemistry, and urinalysis), were conducted at baseline, throughout the study, and at the end of treatment. The specific frequency of these assessments was scheduled in the protocol.[7]
Selpercatinib (LIBRETTO-001 Trial):
-
Patient Population: Patients with RET-altered cancers, including NSCLC and thyroid cancer.[9][10][12][16]
-
Dosage: After a dose-escalation phase, the recommended phase 2 dose was 160 mg twice daily.[9][12]
-
AE Monitoring: Adverse events were assessed from the first dose until 28 days after the last dose. Radiologic tumor assessments were performed at baseline, every 8 weeks for the first year, and every 12 weeks thereafter.[10][17]
Signaling Pathways and Experimental Workflows
RET Signaling Pathway and Inhibition
This compound and Selpercatinib are both potent and selective inhibitors of the RET receptor tyrosine kinase.[18][19] Alterations in the RET gene, such as fusions and mutations, lead to constitutive activation of the kinase, driving downstream signaling pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival.[18][19][20][21] Both drugs act by blocking the ATP-binding site of the RET kinase, thereby inhibiting its activity.
Conceptual Experimental Workflow for Comparative Toxicity Profiling
To provide a framework for preclinical comparison of the adverse event profiles of novel kinase inhibitors, the following experimental workflow can be conceptualized.
Conclusion
This compound and Selpercatinib, while both effective RET inhibitors, exhibit distinct adverse event profiles. Real-world data suggests a higher incidence of hematologic toxicities and pneumonitis with this compound, whereas Selpercatinib appears to be more frequently associated with hepatotoxicity and certain fluid retention events. The choice between these agents may be influenced by a patient's baseline comorbidities and risk factors. A thorough understanding of these differences is paramount for clinicians in making informed treatment decisions and for researchers in the development of next-generation RET inhibitors with improved safety profiles. Continued long-term follow-up from clinical trials and further real-world evidence will be invaluable in refining our understanding of the comparative safety of these important targeted therapies.
References
- 1. Frontiers | Adverse event profile differences between this compound and selpercatinib: a real-world study based on the FDA adverse events reporting system [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Adverse event profile differences between this compound and selpercatinib: a real-world study based on the FDA adverse events reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matching-adjusted indirect comparison of selpercatinib and this compound in RET fusion–positive non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matching-adjusted indirect comparison of selpercatinib and this compound in RET fusion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse event profile differences between this compound and selpercatinib: a real-world study based on the FDA adverse events reporting system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of this compound in RET fusion-positive non-small-cell lung cancer including as first-line therapy: update from the ARROW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumour-agnostic efficacy and safety of selpercatinib in patients with RET fusion-positive solid tumours other than lung or thyroid tumours (LIBRETTO-001): a phase 1/2, open-label, basket trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 11. cancernetwork.com [cancernetwork.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Registrational dataset from the phase I/II ARROW trial of this compound (BLU-667) in patients (pts) with advanced RET fusion+ non-small cell lung cancer (NSCLC). - ASCO [asco.org]
- 14. This compound for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase 1/2 Study of the Highly-selective RET Inhibitor, this compound (BLU-667), in Participants With Thyroid Cancer, Non-Small Cell Lung Cancer, and Other Advanced Solid Tumors [clin.larvol.com]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pralsetinib: A Guide for Laboratory Professionals
The safe handling and disposal of pralsetinib, a targeted therapy drug, are critical for ensuring laboratory safety and environmental protection. As a potent compound, all waste materials, including unused product, contaminated labware, and empty containers, must be managed in accordance with institutional guidelines and prevailing regulations.
Disposal Procedures for this compound Waste
This compound is classified as a hazardous drug, and its disposal requires adherence to specific protocols for hazardous chemical waste.[1][2] Improper disposal, such as flushing down a drain or discarding in regular trash, can lead to environmental contamination and is strictly prohibited.[3][4] The primary recommended method for the disposal of antineoplastic drugs like this compound is high-temperature incineration.[3]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double chemotherapy gloves, a solid-front barrier gown, and safety goggles or a face shield when handling this compound waste.[1]
-
Waste Segregation: Separate all this compound-contaminated waste from other laboratory waste streams.[1] This includes:
-
Unused or Expired this compound: This is considered bulk hazardous chemical waste.
-
Contaminated Materials: Items such as gloves, bench paper, vials, syringes, and pipette tips that have come into contact with this compound are considered "trace" hazardous waste.
-
Spill Cleanup Materials: Any materials used to clean a this compound spill should be treated as hazardous waste.[5]
-
-
Containment:
-
Place all solid and liquid this compound waste into clearly labeled, sealed, and puncture-proof hazardous waste containers.[1][2] These containers are often color-coded (e.g., black for pharmaceutical hazardous waste) to distinguish them from other waste types.[1]
-
Do not commingle this compound waste with other types of laboratory waste.[1]
-
-
Labeling: Ensure all waste containers are accurately labeled as "Hazardous Waste" and clearly identify the contents, including "this compound."
-
Disposal:
Data Presentation: this compound Waste Management Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes the qualitative handling procedures for different types of this compound waste.
| Waste Category | Examples | Recommended Containment | Primary Disposal Method |
| Bulk Pharmaceutical Waste | Unused or expired this compound capsules; partially full vials or syringes.[1] | Sealable, puncture-proof, and clearly labeled hazardous waste container (e.g., black RCRA container).[1] | High-temperature incineration via a licensed hazardous waste facility.[3] |
| Trace Contaminated Waste | Used gloves, gowns, bench paper, empty vials, empty syringes. | Labeled hazardous waste container for trace chemotherapy waste (often yellow).[1] | High-temperature incineration via a licensed hazardous waste facility.[3] |
| Spill Cleanup Materials | Absorbent pads, contaminated PPE from a spill. | Sealable, puncture-proof, and clearly labeled hazardous waste container.[5] | High-temperature incineration via a licensed hazardous waste facility.[3] |
Experimental Protocols & Workflows
This compound Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste in a laboratory setting. It provides a clear, step-by-step decision-making process to ensure safety and compliance.
Caption: this compound Waste Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
